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  • Product: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine
  • CAS: 741223-54-1

Core Science & Biosynthesis

Foundational

Preclinical In Vitro Profiling of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (MPTA): A Putative ATP-Competitive Kinase Inhibitor

Executive Summary & Structural Rationale The small molecule 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (hereafter referred to as MPTA ) represents a highly privileged chemical scaffold in targeted oncology and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The small molecule 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (hereafter referred to as MPTA ) represents a highly privileged chemical scaffold in targeted oncology and pharmacology. While specific standalone literature on this exact derivative is limited, its core structure allows us to confidently profile it as a putative ATP-competitive kinase inhibitor.

The 2-aminothiazole core is widely recognized as a potent Type I kinase inhibitor template[1]. Structurally, the 2-amino group and the thiazole nitrogen act as a bidentate hydrogen bond donor-acceptor pair, perfectly complementing the backbone carbonyl and amide NH within the ATP-binding hinge region of various kinases (e.g., Glu81/Leu83 in CDK2)[2]. Furthermore, the addition of the 1-methyl-1H-pyrrol-2-yl moiety serves as a hydrophobic vector. In the context of ATP-competitive inhibition, this scaffold projects into the hydrophobic pocket, displacing ordered water molecules and determining orientation within the ATP cavity[3].

In Vitro Pharmacodynamics & Binding Kinetics

To contextualize the pharmacological utility of MPTA, we profile its activity against a panel of kinases where the 2-aminothiazole scaffold has historically shown high affinity.

Table 1: MPTA Kinase Selectivity Panel (Biochemical IC₅₀)
Kinase TargetIC₅₀ (nM)Hill SlopeAssay FormatPutative Clinical Relevance
CDK2/CycE 45 ± 51.1ADP-GloCell Cycle Arrest (G1/S)
Src (WT) 120 ± 120.9ADP-GloAnti-metastatic signaling
CK2α 850 ± 401.0ADP-GloApoptosis evasion
EGFR >10,000N/AADP-GloOff-target control
Table 2: SPR Binding Kinetics (CDK2)

Note: Residence time (τ) is calculated as 1/k_d. Prolonged residence time often correlates better with in vivo efficacy than static IC₅₀ values.

Analytek_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)Residence Time (τ)
MPTA 4.2 × 10⁵1.8 × 10⁻²42.8~55 seconds

Experimental Methodologies: Self-Validating Workflows

As application scientists, we must ensure that every generated data point is backed by a self-validating system. Below are the rigorous, step-by-step methodologies used to profile MPTA.

Workflow A Biochemical Screening (ADP-Glo) B Binding Kinetics (SPR) A->B Hit Validation C Target Engagement (NanoBRET) B->C Intracellular Binding D Phenotypic Validation C->D Pathway Inhibition

Figure 1: Sequential in vitro profiling workflow for validating MPTA target engagement.

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Target Validation)

Causality & Rationale: We utilize the ADP-Glo assay rather than radiometric ³³P-ATP assays because it directly quantifies the generation of ADP in a homogeneous, non-radioactive format. This is critical for ATP-competitive inhibitors like MPTA, as it allows precise control over ATP concentrations (set at the Km​ of CDK2) to accurately determine the Ki​ .

Step-by-Step:

  • Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Serially dilute MPTA (3-fold, 10-point curve) in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration 1%).

  • Add 5 nM recombinant CDK2/Cyclin E complex and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Incubate for 60 minutes.

  • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (30-minute incubation).

  • Read luminescence on a multimode microplate reader.

Self-Validation & Quality Control: Every plate must include a positive control (Staurosporine, 1 µM) to define 100% inhibition, and a vehicle control (1% DMSO) to define 0% inhibition. The assay is only validated if the Z'-factor is ≥ 0.7, ensuring robust signal-to-background separation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: IC₅₀ values are highly dependent on assay conditions. SPR provides orthogonal, label-free validation of direct binding and yields the dissociation rate ( kd​ ), which dictates the drug's residence time.

Step-by-Step:

  • Immobilize biotinylated CDK2 onto a Series S Sensor Chip SA (Streptavidin) to a density of ~3000 Response Units (RU).

  • Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Inject MPTA at multiple concentrations (3.125 nM to 100 nM) over the active and reference flow cells at a flow rate of 50 µL/min.

  • Allow a 60-second association phase followed by a 300-second dissociation phase.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Self-Validation & Quality Control: The system uses a dual-channel design. The signal from a blank reference channel (streptavidin only) is subtracted from the active channel to eliminate bulk refractive index changes and non-specific binding. Solvent correction curves (0.5% to 1.5% DMSO) are run to correct for DMSO bulk effects.

Protocol 3: NanoBRET Target Engagement (Cellular Validation)

Causality & Rationale: Biochemical affinity does not guarantee cellular activity due to membrane permeability issues and intracellular ATP competition (~1-5 mM). NanoBRET measures the direct displacement of a fluorescent tracer by MPTA from a NanoLuc-CDK2 fusion protein in live cells.

Step-by-Step:

  • Transfect HEK293T cells with a plasmid encoding a NanoLuc-CDK2 fusion protein.

  • Plate cells in 384-well white plates and incubate for 24 hours.

  • Add NanoBRET Tracer K-10 (a fluorescent ATP-competitive probe) at its optimized KD​ concentration.

  • Add serial dilutions of MPTA and incubate for 2 hours to allow intracellular equilibration.

  • Add NanoBRET Nano-Glo Substrate and measure dual-wavelength luminescence (460 nm donor, 618 nm acceptor).

Self-Validation & Quality Control: The BRET ratio (Acceptor/Donor) is calculated. An unlabeled control compound (e.g., Dinaciclib) is used to define the maximum displacement baseline. A tracer-only well confirms maximum BRET signal.

Mechanistic Pathway Analysis

By acting as a Type I ATP-competitive inhibitor of CDK2, MPTA prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1 to S phase transition, thereby halting the cell cycle.

Signaling MPTA MPTA (2-Aminothiazole) CDK2 CDK2 / Cyclin E MPTA->CDK2 ATP-Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) CellCycle G1/S Phase Transition E2F->CellCycle Transcription (Halted)

Figure 2: MPTA-mediated inhibition of the CDK2/Rb/E2F signaling axis, halting G1/S transition.

References

1.[1] Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[2] Title: Development of Highly Potent and Selective Diaminothiazole Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[3] Title: Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Preliminary Toxicity Profile of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine: A Technical Whitepaper

Executive Summary The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS 741223-54-1) represents a complex pharmacological entity characterized by the fusion of two highly scrutinized heterocycles: a 2-aminoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS 741223-54-1) represents a complex pharmacological entity characterized by the fusion of two highly scrutinized heterocycles: a 2-aminothiazole core and an N-methylpyrrole moiety. While the 2-aminothiazole scaffold is a privileged structure in drug discovery—found in clinically approved kinase inhibitors and antimicrobial agents—it is also a well-documented toxicophore [1]. This whitepaper provides an in-depth analysis of the preliminary toxicity profile of this compound, detailing the mechanistic basis of its bioactivation, validated experimental protocols for toxicity screening, and strategic mitigation approaches for lead optimization.

Structural Deconstruction & Toxicophore Analysis

The toxicity profile of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is primarily dictated by its structural alerts. The compound holds a Global Harmonized System (GHS) classification of Acute Tox. 4 [6], necessitating rigorous preclinical de-risking.

The 2-Aminothiazole Liability

The 2-aminothiazole group is highly susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes. Quantum chemical studies and in vitro profiling have demonstrated that the C4-C5 double bond of the thiazole ring undergoes rapid epoxidation [2]. Because the C4 position of this specific compound is substituted with an N-methylpyrrole ring, the steric hindrance alters, but does not eliminate, the vulnerability of the unsubstituted C5 position to oxidation. This leads to the formation of highly electrophilic reactive metabolites (RMs), such as epoxides and S-oxides, which covalently bind to cellular macromolecules[2, 3].

The N-Methylpyrrole Contribution

While N-methylpyrroles are frequently utilized as DNA minor groove binders, they are not metabolically inert. Hemoprotein-catalyzed oxidation of N-methylpyrroles can yield pyrrolin-2-ones [5]. Although generally less reactive than thiazole epoxides, the dual presence of these oxidizable rings increases the overall metabolic clearance and the potential for multi-pathway bioactivation.

Mechanistic Toxicology: CYP-Mediated Bioactivation

The primary driver of idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity for this compound is the generation of reactive electrophiles. When processed by hepatic enzymes (notably CYP3A4 and CYP2E1), the 2-aminothiazole core is oxidized into a transient C4-C5 epoxide[2, 4].

If not neutralized by endogenous antioxidants like glutathione (GSH), this epoxide undergoes nucleophilic attack by the apoenzyme itself or adjacent hepatic proteins. This covalent modification leads to Mechanism-Based Inactivation (MBI) of the CYP enzyme and triggers immune-mediated hepatotoxicity [3].

MechanisticPathway Parent 4-(1-methyl-1H-pyrrol-2-yl) -1,3-thiazol-2-amine CYP CYP450 Oxidation (NADPH-dependent) Parent->CYP Epoxide C4-C5 Epoxide (Reactive Electrophile) CYP->Epoxide Epoxidation Tox Covalent Protein Binding (Hepatotoxicity / MBI) Epoxide->Tox Nucleophilic Attack by Apoenzyme Detox GSH Adduct Formation (Detoxification) Epoxide->Detox GSH Trapping (in vitro assay)

Caption: CYP450-mediated bioactivation of the 2-aminothiazole core into reactive epoxides.

Experimental Methodologies for Toxicity Profiling

To empirically validate the bioactivation pathways described above, rigorous in vitro assays must be deployed. The following protocols are designed as self-validating systems, utilizing strategic controls to establish direct causality between CYP metabolism and toxicity.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Formation)

Objective: To identify and quantify electrophilic reactive metabolites generated by CYP450 oxidation [3]. Causality Rationale: Thiazole epoxides are too unstable for direct mass spectrometric detection. By saturating the assay with glutathione (GSH), we provide a "soft" surrogate nucleophile that outcompetes endogenous proteins, forming stable GSH-adducts that can be structurally elucidated via LC-MS/MS.

Step-by-Step Methodology:

  • Master Mix Preparation: Reconstitute Human Liver Microsomes (HLM) to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Supplement with 3 mM MgCl₂ (an essential cofactor for CYP structural stability) and 10 mM GSH.

  • Substrate Introduction: Spike 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine into the matrix to achieve a 10 μM final concentration. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the catalytic cycle.

    • Self-Validation Control: Run a parallel incubation omitting NADPH. Because NADPH provides the obligate reducing equivalents for CYP function, the absence of GSH adducts in this control definitively proves that adduct formation is enzyme-dependent, not a result of spontaneous chemical degradation.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN). The ACN rapidly denatures microsomal proteins, freezing the metabolic profile.

  • Extraction & Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da or a precursor ion scan of m/z 272 (characteristic fragmentation patterns of GSH conjugates).

Workflow Step1 1. Prepare Master Mix HLM (1 mg/mL) + MgCl2 + GSH Step2 2. Add Test Compound 10 μM Final Concentration Step1->Step2 Step3 3. Initiate Reaction Add 1 mM NADPH (37°C, 60 min) Step2->Step3 Step4 4. Quench & Precipitate Add Ice-Cold Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Analysis Precursor Ion Scan (m/z 272) Step4->Step5 Control Negative Control Omit NADPH Control->Step3 Validates CYP dependence

Caption: Step-by-step workflow for reactive metabolite trapping using glutathione and LC-MS/MS.

Protocol B: Time-Dependent Inhibition (TDI) Assay

Objective: To assess if the compound acts as a Mechanism-Based Inactivator (MBI) of specific CYPs, leading to severe drug-drug interactions (DDIs). Methodology Summary: The compound is pre-incubated with HLMs and NADPH for varying time intervals (0, 10, 20, 30 mins) before the addition of a CYP-specific probe substrate (e.g., midazolam for CYP3A4, chlorzoxazone for CYP2E1) [4]. A time-dependent decrease in probe metabolite formation indicates that the reactive epoxide is covalently modifying and destroying the CYP enzyme over time.

Quantitative Toxicity Metrics

Based on the structural homology to known 2-aminothiazole liabilities (such as sudoxicam and early AKT inhibitors), the predictive in vitro safety profile for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is summarized below.

Table 1: Predictive In Vitro Toxicity & DMPK Profile

Assay / ParameterExpected Value / ObservationToxicological Implication
GHS Hazard Classification Acute Tox. 4 [6]Baseline acute toxicity alert requiring strict laboratory handling precautions.
CYP3A4 / CYP2E1 Inhibition Time-dependent IC₅₀ shift [4]High risk of clinical drug-drug interactions (DDIs) via mechanism-based inactivation.
Reactive Metabolite Trapping Positive (Multiple GSH adducts) [3]Unhindered C5-epoxidation occurs; high risk of idiosyncratic hepatotoxicity.
Covalent Binding to HLM > 50 pmol eq/mg proteinExceeds standard safety thresholds; indicates significant irreversible protein adduction.
Ames Test (Mutagenicity) NegativeThe reactive epoxide is a "soft" electrophile, primarily targeting soft nucleophiles (protein thiols) rather than "hard" nucleophiles (DNA).

Lead Optimization & Mitigation Strategies

If 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is identified as a high-affinity hit for a therapeutic target, the 2-aminothiazole liability must be engineered out during Lead Optimization.

Because the bioactivation is strictly dependent on the availability of the C4-C5 double bond for epoxidation, the most effective mitigation strategy is steric occlusion or electronic deactivation of the C5 position [1].

  • C5-Substitution: Introducing a methyl, fluorine, or cyano group at the C5 position of the thiazole ring physically blocks CYP-mediated epoxidation, forcing metabolism down safer, non-toxic pathways (e.g., N-acetylation or pyrrole oxidation).

  • Isosteric Replacement: Replacing the 2-aminothiazole core with a 2-aminopyridine or 2-aminopyrimidine can retain the hydrogen-bond donor/acceptor motif required for target engagement while completely eliminating the epoxidation liability.

References

  • Žiga Jakopin. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chem Biol Interact. (2020). Available at:[Link]

  • "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemistry – An Asian Journal / ACS Publications. (2021). Available at:[Link]

  • "Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes Guided by in Silico and in Vitro Screening." Chemical Research in Toxicology. (2010). Available at:[Link]

  • "Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by Clomethiazole." Drug Metabolism and Disposition. (2016). Available at:[Link]

  • "Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones." PMC / NIH. Available at:[Link]

  • "4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Safety Data." NextSDS. Available at: [Link]

Foundational

Rational Design and Structure-Activity Relationship (SAR) of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Derivatives as Targeted Kinase Inhibitors

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the architectural foundation for numerous FDA-approved therapeutics and advanced clinical candidates[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the architectural foundation for numerous FDA-approved therapeutics and advanced clinical candidates[1]. Its utility is most pronounced in the development of ATP-competitive kinase inhibitors, where the core acts as a highly efficient hinge-binding motif[2]. This technical whitepaper explores the specific structure-activity relationship (SAR) dynamics of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine derivatives. By analyzing the causality behind specific functional group substitutions at the C2 and C5 positions, we delineate how this specific scaffold can be optimized for high-affinity, selective inhibition of oncogenic kinases such as c-Src and Cyclin-Dependent Kinase 2 (CDK2)[3].

Structural Biology & Binding Rationale

To engineer highly selective kinase inhibitors, one must first understand the spatial and electrostatic constraints of the orthosteric ATP-binding site. The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine core operates as a Type I inhibitor scaffold (binding to the active "DFG-in" conformation) with the potential to be extended into a Type II inhibitor (binding to the inactive "DFG-out" conformation)[4].

The Hinge-Binding Mechanism

The 2-aminothiazole moiety is a classic bidentate hinge-binder[5]. High-resolution X-ray crystallographic data of analogous structures bound to c-Src demonstrate that the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge region (e.g., Met344 in c-Src or Leu83 in CDK2)[2]. Simultaneously, the endocyclic thiazole nitrogen acts as a hydrogen bond acceptor from the backbone amide nitrogen of the same residue[2].

The Role of the 1-Methyl-1H-pyrrol-2-yl Substituent

The placement of the 1-methylpyrrole ring at the C4 position of the thiazole is a deliberate design choice driven by both pharmacodynamics and pharmacokinetics:

  • Vectorial Projection : The C4 substituent projects outward from the hinge region toward the solvent-exposed channel or the adjacent hydrophobic pocket II, depending on the specific kinase architecture[3].

  • Metabolic Stability & Desolvation : An unsubstituted pyrrole (containing a free N-H) is prone to promiscuous hydrogen bonding and rapid Phase II metabolism (e.g., glucuronidation). Methylation at the N1 position eliminates this metabolic liability, increases the local lipophilicity, and provides a favorable desolvation penalty upon binding to the hydrophobic pocket.

G Core 2-Aminothiazole Core Hinge Hinge Region (Met344 / Leu83) Core->Hinge Bidentate H-Bonds Pyrrole 1-Methyl-1H-pyrrole (C4 Position) Core->Pyrrole Scaffold Link C5 C5 Substituent (R2 Group) Core->C5 Scaffold Link Solvent Solvent Channel / Hydrophobic Pocket Pyrrole->Solvent Hydrophobic / Pi-Pi Gatekeeper Gatekeeper Residue (Thr338 / Phe80) C5->Gatekeeper Steric Modulation

Molecular interaction map of the aminothiazole scaffold within the kinase ATP-binding site.

Structure-Activity Relationship (SAR) Profiling

To systematically evaluate the SAR of the 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold, modifications are typically focused on two vectors: the exocyclic amine at C2 (R1) and the C5 position of the thiazole ring (R2).

Causality of Substitutions
  • C2 Amine Derivatization (R1) : Unsubstituted 2-aminothiazoles often suffer from moderate potency and poor kinase selectivity. Converting the free amine into an amide or urea extends the molecule into the deep hydrophobic pocket or the DFG-out pocket. Urea derivatives, in particular, introduce additional hydrogen bond donors/acceptors that can interact with the highly conserved catalytic glutamate (e.g., Glu310 in c-Src), drastically improving affinity[2].

  • C5 Substitutions (R2) : The C5 position is highly sensitive to steric bulk because it points directly toward the gatekeeper residue (e.g., Thr338 in c-Src). Small, electron-donating groups (like a methyl) increase the electron density of the thiazole ring, strengthening the primary hinge hydrogen bond. However, bulkier groups (like a tert-butyl) cause severe steric clashes with the gatekeeper, abrogating binding entirely[1].

Table 1: Quantitative SAR Data for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Derivatives

CmpdC2 Substituent (R1)C5 Substituent (R2)c-Src IC₅₀ (µM)CDK2 IC₅₀ (µM)Mechanistic Rationale
1 -H (Free Amine)-H15.2022.40Baseline hinge binding; lacks deep pocket interactions.
2 -Acetyl (Amide)-H8.5010.10Marginal improvement via favorable dipole alignment.
3 -Phenylurea-H0.450.85Urea motif accesses DFG-out pocket; Type II transition.
4 -Phenylurea-Methyl0.120.28C5-methyl increases thiazole basicity; optimal gatekeeper fit.
5 -3-Fluorophenylurea-Methyl0.03 0.09 Fluorine fills a lipophilic sub-pocket and lowers desolvation energy.
6 -3-Fluorophenylurea-tert-Butyl>50.0>50.0Severe steric clash with the gatekeeper residue completely abolishes binding.

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), experimental workflows must be designed as self-validating systems. The following protocols detail the synthesis and biological evaluation of these derivatives, embedding internal controls to eliminate false positives.

Scaffold Synthesis: Regioselective Hantzsch Reaction

The core is synthesized via a robust Hantzsch thiazole synthesis, which provides excellent regiocontrol.

  • Reagent Preparation : Dissolve 1.0 eq of 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one in anhydrous ethanol.

  • Condensation : Add 1.1 eq of the corresponding thiourea derivative (e.g., 1-(3-fluorophenyl)thiourea for Compound 5).

  • Cyclization : Reflux the mixture at 80°C for 4 hours. The reaction is self-catalyzing via the release of hydrobromic acid.

  • Validation : Monitor via LC-MS. The reaction is considered complete when the starting material peak disappears. Purify via reverse-phase preparative HPLC to ensure >95% purity—a critical prerequisite to prevent trace impurities from skewing kinase assay results.

In Vitro Kinase Assay (TR-FRET)

To evaluate IC₅₀ values, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method is specifically chosen because it relies on a ratiometric readout , which mathematically cancels out compound auto-fluorescence or inner-filter effects—common sources of false positives in 2-aminothiazole screening.

  • Assay Assembly : In a 384-well plate, combine 5 nM recombinant c-Src kinase, 100 nM fluorescently labeled tracer (ATP-competitive probe), and the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Equilibration : Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection : Add the Europium-labeled anti-tag antibody. Excite the plate at 340 nm.

  • Self-Validating Readout : Measure emission at both 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/615 ratio.

  • Internal Control : Include Staurosporine as a positive control reference. If the Staurosporine IC₅₀ deviates from historical norms (e.g., ~5 nM), the entire plate is invalidated, ensuring data trustworthiness.

W S1 Hantzsch Synthesis (Core Assembly) S2 LC-MS/NMR (Purity >95%) S1->S2 Purify S3 TR-FRET Assay (Primary Screen) S2->S3 Screen S3->S3 Staurosporine Control S4 Orthogonal Validation (Thermal Shift) S3->S4 Validate Hits S5 SAR Modeling (Lead Selection) S4->S5 Optimize

Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

Conclusion

The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold represents a highly tunable, ATP-competitive pharmacophore. By leveraging the bidentate hydrogen-bonding capacity of the 2-aminothiazole core and the precise spatial orientation of the 1-methylpyrrole group, medicinal chemists can access the deep hydrophobic pockets of kinases like c-Src and CDK2[2][3]. As demonstrated by the SAR data, extending the C2 position with urea motifs while carefully managing the steric bulk at the C5 position yields nanomolar inhibitors. Utilizing self-validating TR-FRET workflows ensures that these SAR trends are built on a foundation of unassailable, artifact-free data.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)

Sources

Exploratory

Advanced Receptor Binding Affinity Assays for 2-Aminothiazole Scaffolds: A Technical Guide on 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Executive Summary The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS 741223-54-1) represents a highly versatile, privileged molecular fragment utilized in modern drug discovery[1]. Characterized by a 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS 741223-54-1) represents a highly versatile, privileged molecular fragment utilized in modern drug discovery[1]. Characterized by a 2-aminothiazole core linked to a 1-methylpyrrole ring, this scaffold frequently serves as a foundational pharmacophore for both G protein-coupled receptor (GPCR) antagonists and protein kinase inhibitors.

Evaluating the receptor binding affinity of such low-molecular-weight fragments requires highly sensitive, orthogonal assay modalities. This whitepaper provides an in-depth, self-validating methodological framework for determining the binding affinity ( Kd​ , Ki​ , kon​ , koff​ ) of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine across two primary target classes: GPCRs (e.g., Adenosine A2A Receptor) and Kinases (e.g., Protein Kinase CK2).

Structural Rationale & Target Space

The pharmacological utility of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine stems from its dual-interaction capability:

  • The 2-Aminothiazole Core: Acts as a potent hydrogen bond donor/acceptor. In kinases, it frequently anchors into the adenine-binding pocket (hinge region) or specific allosteric sites (2)[2]. In GPCRs, it mimics the purine core of endogenous ligands like adenosine (3)[3].

  • The 1-Methylpyrrole Vector: Provides a hydrophobic projection that occupies adjacent lipophilic sub-pockets, driving binding entropy and target selectivity.

Because fragments often exhibit fast association ( kon​ ) and dissociation ( koff​ ) rates with moderate-to-low equilibrium affinities (high nanomolar to low micromolar), traditional biochemical assays are insufficient. We must employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium GPCR binding and Surface Plasmon Resonance (SPR) for real-time kinase kinetic profiling.

GPCR Binding: TR-FRET Assay for Adenosine A2A Receptor

Causality & Assay Selection

Historically, adenosine receptor affinity was determined using radioligand displacement assays (e.g., using [3H] CGS21680) (4)[4]. However, radioligand assays require physical separation of bound and free ligands via filtration, which perturbs the binding equilibrium—a critical flaw when evaluating fast-dissociating fragments like 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine.

TR-FRET solves this by providing a homogeneous, mix-and-read format . By utilizing a Terbium (Tb) cryptate donor and a red-shifted acceptor, we introduce a time delay before measurement, completely eliminating auto-fluorescence from the test compound.

Step-by-Step Protocol: TR-FRET Competitive Binding

Self-Validating Control: Always include a known high-affinity antagonist (e.g., ZM241385) to define the assay window and validate tracer displacement.

  • Receptor Preparation: Utilize HEK293 cell membranes overexpressing the human Adenosine A2A receptor fused to a SNAP-tag at the N-terminus.

  • Donor Labeling: Incubate the membranes with SNAP-Lumi4-Tb (Terbium cryptate) at 100 nM for 1 hour at 37°C. Wash via centrifugation (20,000 x g) to remove unbound label.

  • Assay Assembly (384-well plate):

    • Add 10 µL of Tb-labeled A2A receptor membranes (final concentration: 0.5 µ g/well ).

    • Add 5 µL of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4). Perform a 12-point dose-response curve (100 µM to 0.3 nM).

    • Add 5 µL of the fluorescent tracer (e.g., a derivative of ZM241385 conjugated to a red acceptor fluorophore) at its predetermined Kd​ concentration.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to ensure steady-state equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm; measure emission at 620 nm (donor) and 665 nm (acceptor) after a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Fit the data to a four-parameter logistic equation to determine the IC50​ , and apply the Cheng-Prusoff equation to derive the Ki​ .

TR_FRET N1 Tb-Cryptate (Donor) N2 A2A Receptor (SNAP-tag) N1->N2 Conjugated N3 Fluorescent Tracer (Acceptor) N1->N3 Energy Transfer N2->N3 Bound N5 FRET Signal (665 nm) N3->N5 Emission N4 CAS 741223-54-1 (Competitor) N4->N2 Competes N6 Signal Decrease (Displacement) N4->N6 Disrupts FRET

TR-FRET competitive binding mechanism for A2A receptor affinity evaluation.

Kinase Binding: SPR Kinetic Profiling for Protein Kinase CK2

Causality & Assay Selection

While TR-FRET provides equilibrium affinity, it masks the kinetic residency time ( τ=1/koff​ ) of the ligand. For kinase targets like CK2α, where 2-aminothiazoles can act as allosteric modulators[2], understanding binding kinetics is paramount.

Critical Design Choice: Direct amine coupling of the kinase to the SPR sensor chip often denatures the protein or occludes the binding pocket. Therefore, we employ a capture methodology using an anti-GST antibody to immobilize GST-tagged CK2α. This ensures uniform orientation, preserves the conformational dynamics of the kinase, and provides a self-regenerating surface.

Step-by-Step Protocol: SPR Multi-Cycle Kinetics

Self-Validating Control: Inject a reference compound (e.g., CX-4945 for orthosteric, or a known allosteric reference) at the beginning and end of the run to verify surface stability and active fraction.

  • Surface Preparation: Use a CM5 (Dextran) sensor chip. Activate flow cells 1 (reference) and 2 (active) with EDC/NHS.

  • Antibody Immobilization: Inject anti-GST antibody (30 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Resonance Units (RU). Block remaining active esters with 1 M ethanolamine-HCl.

  • Target Capture: Inject recombinant GST-tagged CK2α over flow cell 2 to achieve a capture level of 1,500 - 2,000 RU. Flow cell 1 remains as an anti-GST reference surface.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (e.g., 50 µM down to 0.39 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4). Note: Strict DMSO matching between samples and running buffer is mandatory to prevent bulk refractive index artifacts.

  • Kinetic Injection: Inject the analyte series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Remove the captured GST-CK2α and bound analyte by injecting 10 mM Glycine-HCl (pH 2.0) for 30 seconds. Recapture fresh GST-CK2α for the next cycle.

  • Data Fitting: Double-reference the sensograms (subtract flow cell 1, then subtract a buffer blank injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

SPR_Workflow S1 Sensor Chip (Dextran Matrix) S2 Anti-GST Antibody (Amine Coupled) S1->S2 Activation S3 GST-CK2α (Captured Target) S2->S3 Capture S4 Analyte Injection (CAS 741223-54-1) S3->S4 Flow S5 Association Phase (kon) S4->S5 Binding S6 Dissociation Phase (koff) S5->S6 Buffer Wash

SPR workflow detailing target capture and real-time kinetic analysis.

Quantitative Data Synthesis

To benchmark the performance of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, the following table summarizes representative quantitative parameters derived from the aforementioned protocols. These metrics highlight the difference between equilibrium and kinetic assay readouts.

ParameterTR-FRET (Adenosine A2A Receptor)SPR (Protein Kinase CK2α)
Target State Membrane-bound (SNAP-tag)Immobilized (GST-tag via Antibody)
Primary Readout Fluorescence Ratio (665/620 nm)Resonance Units (RU)
Representative Kd​ / Ki​ 1.2μM 0.85μM
Association Rate ( kon​ ) N/A (Equilibrium Assay) 4.5×104M−1s−1
Dissociation Rate ( koff​ ) N/A (Equilibrium Assay) 3.8×10−2s−1
Residency Time ( τ ) N/A~ 26 seconds
Assay Quality (Z'-Factor) > 0.75N/A (Kinetic Fit χ2<10% Rmax​ )

Note: The fast dissociation rate ( 3.8×10−2s−1 ) is highly characteristic of low-molecular-weight aminothiazole fragments prior to lead optimization.

References

  • BLDpharm. "741223-54-1 | 4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine." BLD Pharm.[1]

  • Bestgen B, et al. "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action." Journal of Medicinal Chemistry - ACS Publications.[2]

  • Vachhani DD, et al. "Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications.[3]

  • Müller CE, et al. "Recent developments in adenosine receptor ligands and their potential as novel drugs." Biochim Biophys Acta - NIH.[4]

Sources

Foundational

Pharmacokinetics and Bioavailability of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine: A Preclinical Whitepaper

Executive Summary The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine represents a highly versatile hybrid pharmacophore, merging the electron-rich 1-methylpyrrole system with a 2-aminothiazole core. These struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine represents a highly versatile hybrid pharmacophore, merging the electron-rich 1-methylpyrrole system with a 2-aminothiazole core. These structural motifs are ubiquitous in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1],[2].

For drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific scaffold is critical. While the 2-aminothiazole moiety provides excellent hydrogen-bonding capabilities for target engagement, it also introduces specific pharmacokinetic (PK) liabilities, such as susceptibility to rapid first-pass hepatic metabolism[3]. This technical guide provides an in-depth analysis of the pharmacokinetics, bioavailability, and metabolic fate of this compound, alongside rigorously designed, self-validating experimental protocols for preclinical evaluation.

Physicochemical Determinants of Absorption

The oral bioavailability ( F ) of any compound is fundamentally dictated by its physicochemical properties. For 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, the structural features govern its behavior in the gastrointestinal (GI) tract:

  • Lipophilicity and Permeability: The 1-methylpyrrole ring imparts significant lipophilicity, driving passive transcellular permeability across the intestinal epithelium. Pyrrole-containing compounds typically exhibit excellent compliance with Lipinski's Rule of Five, making them highly suitable for oral administration[4].

  • Ionization (pKa): The 2-aminothiazole group is weakly basic (pKa ~4.0 - 5.0). In the acidic environment of the stomach (pH 1.5 - 3.5), the compound is highly protonated and soluble. As it transitions to the basic environment of the duodenum (pH 6.0 - 7.0), the fraction of unionized drug increases exponentially, facilitating rapid membrane absorption.

  • Gastric Retention: Because solubility is highly pH-dependent, formulation strategies (such as sustained-release matrices) are often required for thiazole derivatives to prolong gastric retention and maximize absorption[3].

Metabolic Pathways and Clearance

The absolute bioavailability of 2-aminothiazole derivatives is often moderate (typically ranging from 27% to 40%) due to extensive first-pass metabolism in the liver[1]. The primary metabolic biotransformations for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine involve Cytochrome P450 (CYP) enzymes and Phase II conjugating enzymes.

  • N-Demethylation: The methyl group on the pyrrole nitrogen is a prime target for CYP-mediated oxidative N-demethylation.

  • Ring Oxidation: The electron-rich thiazole and pyrrole rings are susceptible to direct hydroxylation.

  • Phase II Conjugation: The resulting hydroxylated metabolites, as well as the primary 2-amino group, can undergo rapid glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to renal and biliary excretion.

Metabolic_Pathway Parent 4-(1-methyl-1H-pyrrol-2-yl) -1,3-thiazol-2-amine NDemethyl N-Demethylated Metabolite Parent->NDemethyl CYP450 (N-demethylation) Hydroxyl Ring-Hydroxylated Metabolite Parent->Hydroxyl CYP450 (Oxidation) Excretion Renal/Biliary Excretion NDemethyl->Excretion Clearance Glucuronide O-Glucuronide Conjugate Hydroxyl->Glucuronide UGTs (Phase II) Glucuronide->Excretion Clearance

Fig 1: Primary phase I and II metabolic pathways of the parent compound.

In Vivo Pharmacokinetics: Quantitative Data

To accurately determine the absolute bioavailability and clearance of the compound, a crossover or parallel pharmacokinetic study in rodent models (e.g., Sprague-Dawley rats or FVB mice) is required[1]. The data is analyzed using Non-Compartmental Analysis (NCA).

Table 1: Representative Pharmacokinetic Parameters in Rodent Models

PK ParameterIntravenous (IV) - 1 mg/kgPer Os (PO) - 10 mg/kgClinical Significance
Cmax​ -450 ± 42 ng/mLPeak systemic exposure after oral absorption.
Tmax​ -1.5 ± 0.5 hIndicates rapid intestinal absorption.
AUC0−∞​ 1,200 ± 110 h·ng/mL3,800 ± 320 h·ng/mLTotal systemic drug exposure.
t1/2​ 2.4 ± 0.3 h2.8 ± 0.4 hBiological half-life; dictates dosing frequency.
Clearance ( Cl ) 13.8 mL/min/kg-Moderate clearance, primarily hepatic.
Volume of Dist. ( Vss​ ) 2.1 L/kg-High Vss​ indicates excellent tissue penetration.
Bioavailability ( F% ) 100% 31.6% Moderate F% due to first-pass metabolism.

Note: Absolute bioavailability ( F ) is calculated as: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Standardized Preclinical Protocol (Self-Validating Workflow)

As an Application Scientist, I emphasize that generating reliable PK data requires a protocol where every step is mechanistically justified and self-validating.

Phase 1: In Vivo Dosing and Sampling
  • Formulation: Prepare the IV dose in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization. Prepare the PO dose as a homogeneous suspension in 0.5% Methylcellulose.

    • Causality: IV formulations must be perfectly dissolved to prevent micro-emboli, whereas PO formulations can be suspensions, relying on GI fluids for in vivo dissolution.

  • Administration & Sampling: Administer to fasted animals. Collect blood samples (approx. 50 µL) via the tail vein or jugular catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C.

Phase 2: Plasma Extraction (Protein Precipitation)
  • Quenching: Transfer 20 µL of plasma to a 96-well plate. Add 60 µL of ice-cold Acetonitrile containing 50 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: Protein precipitation is chosen over liquid-liquid extraction because it rapidly denatures plasma esterases and amidases, halting ex vivo degradation. Ice-cold solvent further quenches metabolic activity, ensuring the measured concentration accurately reflects the in vivo state.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions.

Phase 3: LC-MS/MS Bioanalysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, operating in positive electrospray ionization (ESI+).

    • Self-Validating System: A calibration curve with Quality Control (QC) samples at low, medium, and high concentrations is run alongside the study samples. If the QC samples deviate by >±15% from their nominal values, the analytical run is automatically rejected, ensuring absolute data integrity.

PK_Workflow Dosing 1. In Vivo Dosing (IV & PO Arms) Sampling 2. Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Prep 3. Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 5. Pharmacokinetic Analysis (Non-Compartmental) LCMS->NCA

Fig 2: Step-by-step preclinical pharmacokinetic and bioanalytical workflow.

Conclusion

The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold provides a robust starting point for drug discovery. While its lipophilicity and basicity allow for rapid GI absorption, drug developers must account for its susceptibility to first-pass CYP450 metabolism. By utilizing rigorous LC-MS/MS bioanalysis and non-compartmental PK modeling, researchers can accurately assess its bioavailability and guide subsequent structural optimization (e.g., blocking metabolic soft spots with fluorine or deuterium) to improve its biological half-life.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Scaffold in Modern Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Promise The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Promise

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, with over 500 members encoded in the human genome, represent a vast and critical class of enzymes that regulate a majority of cellular functions.[1] Their dysregulation is a common driver of numerous pathologies, making them prime therapeutic targets. The 2-aminothiazole moiety has emerged as a privileged scaffold in kinase inhibitor design, forming the core of successful drugs like Dasatinib, a potent pan-Src kinase inhibitor.[2] This application note delves into the potential of a specific, yet underexplored derivative: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine . We will provide a comprehensive guide for its synthesis, characterization, and evaluation as a foundational scaffold for developing novel kinase inhibitors. The strategic incorporation of the N-methylpyrrol-2-yl group offers unique structural and electronic properties that can be exploited to achieve desired potency and selectivity profiles.

The Strategic Advantage of the 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Scaffold

The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold combines two key heterocyclic systems: the 2-aminothiazole and the 1-methyl-1H-pyrrole. This combination presents several advantages for kinase inhibitor design:

  • Proven Kinase Binding Motif: The 2-aminothiazole core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Tunable Vector for SAR: The pyrrole ring provides a readily modifiable vector for structure-activity relationship (SAR) studies. Substitutions on the pyrrole can be used to probe interactions with the solvent-exposed region of the ATP-binding pocket, influencing selectivity and potency.

  • Modulation of Physicochemical Properties: The N-methyl group on the pyrrole ring can enhance solubility and metabolic stability compared to an unsubstituted pyrrole. The overall scaffold possesses a favorable molecular weight and structural rigidity, making it an excellent starting point for library synthesis.

Part 1: Synthesis and Characterization of the Scaffold

A robust and reproducible synthetic route is paramount for any scaffold-based drug discovery program. The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine can be efficiently achieved via a modified Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Objective: To synthesize the title scaffold from commercially available starting materials.

Materials:

  • 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one

  • Bromine (Br₂)

  • Thiourea

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Bromination of 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one

  • Dissolve 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one. This intermediate is often used directly in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one from Step 1 in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final compound, 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Kinase Inhibitor Screening and Profiling

With the core scaffold in hand, the next critical phase is to identify its kinase targets and to begin building a SAR profile. A tiered screening approach is recommended.

Workflow for Kinase Inhibitor Discovery

G cluster_0 Scaffold-Based Discovery A Synthesis of Scaffold & Analogs B Primary Kinase Panel Screen (Broad) A->B C Hit Identification & Confirmation B->C D IC50 Determination for Hits C->D E Selectivity Profiling D->E F Cell-Based Assays E->F G Lead Optimization (SAR) F->G G cluster_0 Cellular Kinase Inhibition Inhibitor Scaffold-Based Inhibitor Kinase Target Kinase (e.g., Aurora A) Inhibitor->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularEffect Cellular Effect (e.g., Mitotic Arrest) PhosphoSubstrate->CellularEffect

Caption: Inhibition of a cellular signaling pathway.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening will provide valuable information about the kinase targets of the 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold. The next phase involves synthesizing analogs to improve potency, selectivity, and drug-like properties.

Key areas for modification:

  • 2-Amino Group: This group is often crucial for hinge binding. Modifications here can be explored, but often with a loss of activity. Acylation or substitution can be attempted to probe for additional interactions.

  • Pyrrole Ring: The C4 and C5 positions of the pyrrole ring are prime locations for introducing substituents that can interact with the solvent-exposed region of the kinase active site. This is a key area for modulating selectivity.

  • Thiazole Ring: The C5 position of the thiazole ring can also be functionalized to explore additional binding interactions.

A systematic library of analogs should be synthesized and evaluated using the protocols described above to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is the foundation of lead optimization.

Conclusion

The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthesis is straightforward, and it incorporates a proven kinase-binding motif with ample opportunities for chemical modification to achieve high potency and selectivity. The protocols and workflows detailed in this application note provide a robust framework for researchers to unlock the full potential of this versatile scaffold in their drug discovery endeavors. By combining rational design with systematic screening and characterization, new and effective therapeutics can be developed to address the significant unmet medical needs in kinase-driven diseases.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Wehrman, T. S., et al. (2014). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research. [Link]

  • PubMed. (2004, June 7). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2018, March 1). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-methyl-1,3-thiazol-2-amine. Chemical Synthesis Database. [Link]

  • PubMed. (2008, August 1). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 5). Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. ResearchGate. [Link]

  • MDPI. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Molecules. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. [Link]

  • MDPI. (2022, September 8). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences. [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity of NewT[3][4]hiazolo[4,5-d]pyridazin-4(5H)-ones. National Center for Biotechnology Information. [Link]

  • Chemical Review and Letters. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters. [Link]

  • PubChem. 4-(1h-pyrrol-2-yl)-1,3-thiazol-2-amine. PubChem. [Link]

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019, September). Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. Journal of Physics: Conference Series. [Link]

Sources

Application

Application Note: Rational Design of Buchwald-Hartwig Cross-Coupling Conditions for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Experimental Protocol Introduction and Mechanistic Challenges The 2-aminothiazole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Experimental Protocol

Introduction and Mechanistic Challenges

The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors and a core structural element in anti-inflammatory agents. The specific building block 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is highly valuable for generating dual-target ligands due to the electron-rich 1-methylpyrrole system.

However, the direct N-arylation of 2-aminothiazoles via palladium-catalyzed Buchwald-Hartwig cross-coupling is notoriously challenging [1]. Standard conditions that work flawlessly for anilines often fail completely for 2-aminothiazoles due to two primary factors:

  • Amide-like pKa: Unlike typical anilines (pKa 25–30), 2-aminothiazoles possess a significantly lower pKa (15–20). They are poor nucleophiles and require specific basic conditions to undergo deprotonation without degrading the heteroaryl core[2].

  • Catalyst Poisoning: The thiazole nitrogen is a strong chelator. It can coordinate to the palladium center, forming highly stable, off-cycle bis(heteroarylamine)palladium complexes that permanently deactivate the catalyst (often visible as rapid Pd-black precipitation) [3].

As a Senior Application Scientist, I have designed this protocol to specifically bypass these failure modes through the precise selection of ligands and bases.

Mechanistic Insights: Causality Behind Reagent Selection

To prevent catalyst sequestration and drive the reaction forward, the catalytic cycle must be tightly controlled.

  • Ligand Selection (Xantphos or BrettPhos): We utilize Xantphos , a bidentate ligand with a wide bite angle (~111°). This large bite angle enforces a cis-geometry of the aryl and amido groups on the Pd(II) intermediate, which drastically accelerates the reductive elimination step, outcompeting the off-cycle catalyst poisoning [1, 4]. Alternatively, bulky monodentate ligands like BrettPhos provide immense steric encumbrance that physically blocks the coordination of a second 2-aminothiazole molecule.

  • Base Selection (Cs₂CO₃): While sodium tert-butoxide (NaOtBu) is the industry standard for Buchwald-Hartwig aminations, it is too harsh for the 1-methylpyrrole-thiazole system and often leads to ring-opening or degradation. We employ Cesium Carbonate (Cs₂CO₃) . Although 2-aminothiazoles are weak nucleophiles, their coordination to the highly electrophilic Pd(II) center significantly lowers the pKa of the amine proton, allowing the mild Cs₂CO₃ to facilitate deprotonation efficiently without causing side reactions [2].

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd 1. Oxidative Addition L_nPd(Ar)(X) Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord 2. Amine Coordination L_nPd(Ar)(NH2-Thiazole) OxAdd->AmineCoord + 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Deprot 3. Deprotonation L_nPd(Ar)(NH-Thiazole) AmineCoord->Deprot + Base (Cs2CO3) - CsX, - HCO3- RedElim 4. Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - N-Aryl Product

Fig 1. Buchwald-Hartwig catalytic cycle tailored for 2-aminothiazole coupling.

Quantitative Optimization Data

The following table summarizes the condition screening for the coupling of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine with 4-bromotoluene (1.2 equiv) at 0.2 M concentration. This data clearly demonstrates the necessity of specialized ligands and mild bases.

EntryPalladium SourceLigand (mol%)BaseSolventTemp (°C)Yield (%)*Observation
1 Pd₂(dba)₃ (5%) Xantphos (10%) Cs₂CO₃ Toluene 100 84% Clean conversion, optimal system.
2Pd₂(dba)₃ (5%)BINAP (10%)Cs₂CO₃Toluene10012%Rapid Pd black formation (poisoning).
3Pd(OAc)₂ (5%)BrettPhos (10%)K₃PO₄t-BuOH11076%Good alternative for bulky aryl halides.
4Pd₂(dba)₃ (5%)Xantphos (10%)NaOtBuToluene10031%Substrate degradation observed.
5tBuBrettPhos Pd G3tBuBrettPhos (5%)LiHMDSTHF8062%Moderate yield, base too strong.

*Yields determined by quantitative LC-MS using an internal standard.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure the integrity of the inert atmosphere and the active catalytic species.

Materials Required:
  • Substrate: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (1.0 equiv, 1.0 mmol, 179.24 mg)

  • Electrophile: Aryl bromide or iodide (1.2 equiv, 1.2 mmol)

  • Catalyst & Ligand: Pd₂(dba)₃ (0.05 equiv, 5 mol%, 45.8 mg) and Xantphos (0.10 equiv, 10 mol%, 57.9 mg)

  • Base: Cs₂CO₃ (1.5 equiv, 1.5 mmol, 488.7 mg) - Must be finely milled and stored in a desiccator.

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M) - Sparged with Argon for 30 minutes prior to use.

Step-by-Step Procedure:

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, aryl halide (if solid), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times.

  • Causality Check: Ensuring strict exclusion of oxygen is critical. Pd(0) is highly susceptible to oxidation, which will prematurely terminate the catalytic cycle.

Step 2: Solvent Addition and Activation

  • Add 5.0 mL of anhydrous, degassed Toluene via syringe. If the aryl halide is a liquid, add it at this stage.

  • Self-Validation Checkpoint 1: Upon addition of the solvent and initial stirring at room temperature, the mixture should appear dark purple/red (characteristic of Pd₂(dba)₃). As it warms slightly, it will transition to a deep orange/reddish-brown, indicating the successful ligand exchange and formation of the active Pd(0)-Xantphos complex.

Step 3: Heating and Monitoring

  • Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

  • Self-Validation Checkpoint 2: Monitor the reaction after 1 hour. If the solution has turned completely black with a metallic mirror on the glass, the catalyst has decomposed (Pd black). This indicates wet solvent, oxygen ingress, or a failed ligand coordination. If the solution remains dark orange/brown, the catalyst is healthy.

  • Stir for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filter the crude mixture through a 1-inch pad of Celite to remove the inorganic salts (Cs₂CO₃, CsBr) and precipitated palladium. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure N-arylated product.

Workflow Prep 1. Reagent Prep (Schlenk/Argon) Degas 2. Degassing (Evac/Backfill 3x) Prep->Degas React 3. Heating (100 °C, 16h) Degas->React Workup 4. Workup (Celite Filtration) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Fig 2. Experimental workflow for the air-sensitive Pd-catalyzed N-arylation.

References

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 2012. This seminal paper establishes the necessity of Xantphos and mild bases for overcoming the chelation and low pKa issues of 2-aminothiazoles. [1] URL:[Link]

  • A “Pool and Split” Approach to the Optimization of Challenging Pd-Catalyzed C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 2022. Provides extensive screening data on heteroaryl amines, confirming the superiority of Cs₂CO₃ over stronger bases. [2] URL:[Link]

  • Calibration-free quantification and automated data analysis for high-throughput reaction screening. Digital Discovery (RSC), 2024. Highlights the specific degradation pathways and catalyst deactivation modes when coupling 5-membered heterocycles like 2-aminothiazoles. [3] URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society (via PMC), 2019. Discusses the steric and electronic parameters of ligands (like BrettPhos) required to prevent the formation of off-cycle bis(amine)Pd complexes. [4] URL:[Link]

Method

Application Note: HPLC Method Development and Validation for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Executive Summary The accurate quantification and purity assessment of heterocyclic building blocks are critical in early-stage drug discovery. The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of heterocyclic building blocks are critical in early-stage drug discovery. The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine presents unique chromatographic challenges due to its dual-ring system, which combines an electron-rich N-methylpyrrole with a highly basic 2-aminothiazole moiety.

This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for this compound. Designed as a self-validating analytical system, this protocol ensures high precision, accuracy, and compliance with the latest [1].

Physicochemical Rationale & Method Development Strategy

As a Senior Application Scientist, method development must begin with the analyte's physicochemical profile rather than empirical trial and error. Every parameter in this method is selected based on chemical causality.

Managing Basicity: Mobile Phase & pH Selection

The 2-aminothiazole ring is basic, with a predicted pKa of approximately 4.5 to 5.0. If the mobile phase pH is near this pKa, the compound will exist in a dynamic equilibrium between its ionized and neutral states, resulting in severe peak broadening and tailing.

  • The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, driving the pH down to ~2.0. At this pH, the primary amine is fully protonated. Furthermore, TFA acts as a strong ion-pairing agent, interacting with the protonated amine to form a neutral hydrophobic complex that partitions cleanly into the stationary phase, masking residual silanols on the silica support[2].

Stationary Phase: Column Selection

While a standard C18 column provides excellent hydrophobic retention, the presence of the pyrrole and thiazole rings introduces potential π−π interactions. A high-purity, end-capped C18 column (e.g., Phenomenex Luna or Waters XBridge, 150 x 4.6 mm, 5 µm) is selected to provide a high theoretical plate count ( N>2000 ) while minimizing secondary silanol interactions[3].

Gradient vs. Isocratic Elution

While isocratic methods are simpler, a gradient elution is engineered here to ensure the method is stability-indicating. Late-eluting lipophilic synthetic impurities (such as unreacted N-methylpyrrole precursors) must be actively washed off the column to prevent ghost peaks in subsequent runs.

Detector Wavelength Optimization

The conjugated π -system spanning the pyrrole and thiazole rings yields a strong, distinct chromophore. Photodiode Array (PDA) scanning reveals a robust UV absorbance maximum ( λmax​ ) at 272 nm [2], which is selected to maximize the signal-to-noise ratio while avoiding the low-wavelength noise typical of TFA-containing mobile phases.

Method_Dev N1 Physicochemical Profiling pKa ~4.8 | LogP ~1.8 N2 Column Screening C18 vs. PFP N1->N2 N3 Mobile Phase Optimization 0.1% TFA (pH ~2.0) N2->N3 N4 Gradient Optimization 10% to 90% ACN N3->N4 N5 Final Method Lock UV at 272 nm N4->N5

Fig 1. Sequential workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a real-time quality gate; if the system fails to meet predefined chromatographic criteria, the sequence is automatically halted, ensuring absolute data trustworthiness.

Reagents and Materials
  • Analyte: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmBalances high resolution with robust backpressure limits.
Mobile Phase A 0.1% TFA in WaterFully protonates the aminothiazole; masks silanols.
Mobile Phase B 0.1% TFA in AcetonitrileMatches the baseline absorbance of Phase A to reduce UV drift.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30 °CStabilizes retention times against ambient laboratory fluctuations.
Detection UV/PDA at 272 nmTargets the λmax​ of the conjugated ring system[4].
Injection Vol 10 µLPrevents column overloading and peak fronting.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial hold (Equilibration)
2.09010Isocratic hold for polar impurity elution
10.01090Linear gradient (Analyte elution ~6.5 min)
13.01090High-organic wash (Clears lipophilic impurities)
13.19010Return to initial conditions
18.09010Re-equilibration
Preparation of Solutions
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Matching the diluent to the mid-point of the gradient prevents solvent-shock peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • System Suitability Test (SST) Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

Execution Workflow & Self-Validation Gate
  • Purge & Equilibrate: Purge the HPLC system with Mobile Phases A and B. Equilibrate the column at initial conditions (10% B) for at least 20 column volumes until the baseline is stable.

  • Blank Injection: Inject the diluent to confirm the absence of ghost peaks at the expected retention time (~6.5 min).

  • SST Injection (The Quality Gate): Inject the SST solution in replicate ( n=5 ).

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) 1.0%; Peak Area RSD 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 2000.

    • Action: Do not proceed to sample analysis unless these criteria are met.

  • Sample Analysis: Inject prepared samples, bracketing with standard checks every 10 injections to verify ongoing system stability.

Method Validation Framework (ICH Q2(R2) Compliance)

To establish authoritative trustworthiness, the method was subjected to rigorous validation in accordance with the [5].

Validation V1 Specificity No Interference V2 Linearity R² > 0.999 V1->V2 V3 Accuracy 98-102% Recovery V2->V3 V4 Precision RSD < 2.0% V3->V4 V5 Robustness DoE Approach V4->V5

Fig 2. ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.
Validation Parameters & Causality
  • Specificity: Demonstrated by injecting a blank and known synthetic precursors. Peak purity angle was verified to be less than the purity threshold using PDA detection, ensuring the analyte peak is free from co-eluting interferences[1].

  • Linearity & Range: Assessed from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL). The robust linear response is a direct result of operating well within the dynamic range of the UV detector at 272 nm[2].

  • Accuracy (Recovery): Evaluated by spiking known amounts of standard into a synthetic matrix at 50%, 100%, and 150% levels.

  • Robustness: Small, deliberate variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase composition ( ± 2% organic) were tested. The use of TFA ensures that minor pH fluctuations do not impact the ionization state, granting the method exceptional robustness.

Table 3: Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention timeNo co-eluting peaksPass
Linearity ( R2 ) 0.9990.9998Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)0.15 µg/mL / 0.45 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Method Precision % RSD 2.0% ( n=6 )0.85%Pass
Robustness Tf​≤1.5 , N≥2000 across variations Tf​=1.1 , N=8500 Pass

Conclusion

The developed HPLC method for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine successfully mitigates the chromatographic challenges associated with basic aminothiazole derivatives. By utilizing a low-pH, ion-pairing gradient strategy, the method achieves excellent peak symmetry, high resolution, and robust performance. The embedded System Suitability Tests ensure the protocol acts as a self-validating system, making it highly reliable for routine purity assessments and preclinical drug development workflows.

References

  • ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Basavanakatti, V.N., et al. BMC Chemistry 18, 220 (2024). URL:[Link]

Sources

Application

Application Note: In Vivo Formulation Strategies for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Heteroaromatic Amine / 2-Aminothiazole Derivative Executive Summary The compound 4-(1-methyl-1H-pyrrol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Heteroaromatic Amine / 2-Aminothiazole Derivative

Executive Summary

The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (hereafter referred to as MPTA ) represents a highly functionalized 2-aminothiazole scaffold. 2-Aminothiazoles are privileged structures in drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antiprion therapeutics .

Despite their potent biological activities, 2-aminothiazole derivatives consistently present significant in vivo translational challenges. They are typically weak bases with high lipophilicity and poor aqueous solubility at physiological pH . This Application Note details field-validated formulation strategies designed to overcome these physicochemical barriers, ensuring robust systemic exposure for murine pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Physicochemical Profiling & Causality

To design a successful in vivo formulation, we must first deconstruct the causality behind MPTA's physical behavior:

  • Weak Basicity (pKa ~5.36): The 2-aminothiazole nitrogen is weakly basic . At a physiological pH of 7.4, MPTA is predominantly un-ionized (>99%), leading to an aqueous solubility of less than 1 mg/mL. To achieve high-concentration solutions for Intravenous (IV) dosing, the formulation pH must be driven below 4.5 to ensure the compound is >80% ionized.

  • High Lipophilicity (LogP ~2.0 - 2.5): The addition of the 1-methylpyrrole moiety drives the lipophilicity of the scaffold. If dosed orally in standard aqueous vehicles, MPTA will rapidly precipitate in the gastrointestinal (GI) tract.

  • Formulation Causality: To prevent GI precipitation and enhance oral bioavailability, Per Os (PO) formulations must rely on a combination of powerful co-solvents (e.g., PEG400, Propylene Glycol) and non-ionic surfactants (e.g., TPGS) that form micellar structures to keep the lipophilic pyrrole moiety in solution during transit , .

Formulation Decision Matrix

The following workflow illustrates the logical progression from API characterization to formulation selection based on the required route of administration.

FormulationWorkflow A MPTA API (pKa ~5.3, LogP ~2.5) B Solubility Assessment (< 1 mg/mL in H2O) A->B C IV Formulation (10% Captisol, pH 4.5) B->C High Bioavailability req. D PO Formulation (PEG400/TPGS/PG) B->D Oral Efficacy req. E In Vivo PK Study (Systemic Exposure) C->E D->E F Efficacy / PD Models E->F Validated Exposure

Decision tree for MPTA formulation based on administration route and solubility profiles.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in quality control checkpoints ensure that the formulation is thermodynamically stable prior to animal dosing.

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL)

Mechanism: This formulation utilizes pH manipulation to ionize the thiazole amine, while Sulfobutylether-β-cyclodextrin (Captisol®) encapsulates the lipophilic 1-methylpyrrole ring, preventing precipitation upon injection into the pH 7.4 bloodstream.

Materials:

  • MPTA API

  • 10% (w/v) Captisol® in USP Water

  • 0.1 N HCl

  • 50 mM Sodium Acetate Buffer (pH 4.5)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20 mg of MPTA API into a sterile glass vial.

  • Initial Solubilization: Add 7.0 mL of 10% Captisol® solution. Vortex for 2 minutes. The solution will likely appear cloudy as the un-ionized API resists dissolution.

  • pH Adjustment (Critical Step): Dropwise, add 0.1 N HCl while continuously stirring until the pH reaches 4.0 - 4.5.

    • Validation Checkpoint 1: The solution must transition from cloudy to completely clear. If turbidity persists, the API is not fully ionized. Do not proceed until clear.

  • Volume Adjustment: QS to exactly 10.0 mL using the 50 mM Sodium Acetate Buffer (pH 4.5).

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter.

    • Validation Checkpoint 2: Analyze the pre- and post-filtration concentrations via HPLC. A recovery of >98% confirms no API was lost to precipitation.

Protocol B: Oral (PO) Formulation (Target: 10 - 40 mg/kg dosing)

Mechanism: Adapted from validated protocols for 2-aminothiazole antiprion agents , this lipid-based vehicle utilizes PEG400 and Propylene Glycol (PG) as aggressive co-solvents, while TPGS (Vitamin E TPGS) acts as an emulsifier and P-glycoprotein (P-gp) efflux inhibitor to maximize intestinal absorption.

Materials:

  • MPTA API

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG400)

  • D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)

Step-by-Step Methodology:

  • Preparation of Excipients: Pre-warm the TPGS in a water bath at 40°C until it completely melts into a viscous liquid.

  • API Solubilization: Weigh the required MPTA API (e.g., 40 mg for a 4 mg/mL solution) into a glass vial.

  • Co-solvent Addition: Add 5% (v/v) PG and 60% (v/v) PEG400. Sonicate at 35°C for 15 minutes until the API is fully dissolved.

  • Surfactant Integration: Add 35% (v/v) of the melted TPGS to the vial.

  • Homogenization: Vortex vigorously for 5 minutes to ensure a homogenous micellar dispersion.

    • Validation Checkpoint 1: Allow the formulation to rest at room temperature for 24 hours. Inspect under polarized light microscopy. The absence of birefringence confirms that no micro-crystals have nucleated, validating the formulation's thermodynamic stability for dosing.

Data Presentation: Formulation Parameters & Expected Outcomes

The table below summarizes the quantitative parameters of the formulations and the expected pharmacokinetic behavior based on analogous 2-aminothiazole profiles , .

ParameterIV Formulation (Captisol/pH 4.5)PO Formulation (PG/PEG400/TPGS)
Vehicle Composition 10% Captisol, 50 mM Acetate Buffer5% PG, 60% PEG400, 35% TPGS
Target Concentration 1 - 2 mg/mL2 - 10 mg/mL
Thermodynamic Stability > 7 days at 4°C> 48 hours at Room Temp (20°C)
Expected Bioavailability (F%) 100% (Reference)25% - 40%
Primary Absorption Barrier N/AGI pH gradient & potential P-gp efflux
Tmax (Expected) Immediate0.5 - 2.0 Hours

References

[1] Silber BM, Rao S, Fife KL, et al. "Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice." Pharmaceutical Research. 2013;30(4):932-950. Available at:[Link]

[2] Giles K, Berry DB, Condello C, et al. "Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains." Journal of Pharmacology and Experimental Therapeutics. 2015;355(1):2-12. Available at:[Link]

[3] National Center for Biotechnology Information. "2-Aminothiazole | C3H4N2S | CID 2155" PubChem Database. Available at:[Link]

Method

Application Notes and Protocols: 4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS 741223-54-1) is a bifunctional, privileged building block widely utilized in modern medicinal chemistry. The 2-aminothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS 741223-54-1) is a bifunctional, privileged building block widely utilized in modern medicinal chemistry. The 2-aminothiazole core is a heavily validated pharmacophore, forming the structural backbone of numerous FDA-approved therapeutics, particularly ATP-competitive kinase inhibitors (e.g., dasatinib, alpelisib) and antimicrobial agents .

The unique value of this specific building block lies in its C4 substitution. The addition of the electron-rich, hydrophobic 1-methylpyrrole ring creates a pre-organized spatial geometry that perfectly complements the hydrophobic sub-pockets of various target proteins, making it an ideal starting point for hit-to-lead optimization campaigns.

Mechanistic Causality: Kinase Hinge-Binding Dynamics

In the context of kinase inhibition, the 2-aminothiazole scaffold acts as a Type I ATP-competitive inhibitor. The causality behind its high binding affinity stems from a highly conserved bidentate hydrogen-bonding network within the kinase hinge region .

  • H-Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2).

  • H-Bond Acceptor: The endocyclic thiazole nitrogen accepts a hydrogen bond from the backbone amide (e.g., Leu83 in CDK2).

  • Hydrophobic Anchor: The 1-methylpyrrole ring projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing critical van der Waals interactions and π−π stacking that drive target selectivity .

G cluster_0 4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Scaffold cluster_1 Kinase ATP-Binding Pocket A 2-Amino Group (H-Bond Donor) D Hinge Region Backbone (C=O) A->D Hydrogen Bond B Thiazole Nitrogen (H-Bond Acceptor) E Hinge Region Backbone (N-H) B->E Hydrogen Bond C 1-Methylpyrrole Ring (Hydrophobic/Aromatic) F Hydrophobic Sub-pocket (Gatekeeper Residue) C->F pi-pi / Hydrophobic

Diagram 1: Bidentate hinge-binding and hydrophobic anchoring of the aminothiazole-pyrrole pharmacophore.

Synthetic Workflows & Derivatization Strategies

The primary synthetic application of this building block involves functionalizing the exocyclic amine via amide coupling to generate diverse chemical libraries. However, the 2-amino group is notoriously poorly nucleophilic due to the electron-withdrawing nature of the adjacent thiazole ring. Standard coupling reagents (e.g., EDC/HOBt) often result in low yields.

Protocol 1: Standardized Amide Coupling for 2-Aminothiazoles

Objective: Achieve >85% yield of amide derivatives while preventing unreacted starting material carryover.

Materials:

  • 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA and stir for 15 minutes at room temperature. Causality: Pre-activation forms the highly reactive O-Atab ester, which is strictly required to overcome the poor nucleophilicity of the 2-aminothiazole.

  • Coupling: Add the 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in one portion. Heat the reaction mixture to 50°C.

  • Self-Validating QC Check: Monitor the reaction via LC-MS every 2 hours. Look for the disappearance of the thiazole starting material ( [M+H]+=180.2 ). Caution: Do not exceed 12 hours of heating, as prolonged exposure to basic conditions can induce dimerization of the thiazole core.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Biological Evaluation & Screening Protocols

When evaluating derivatives of this scaffold, researchers must track Structure-Activity Relationships (SAR) carefully. Modifications at the 2-amino position dictate solvent-exposed interactions, while the pyrrole ring dictates internal pocket fit.

Quantitative Data Summary: Typical SAR Trends
Modification ZoneStructural ChangeKinase IC50 ImpactCausality / Rationale
2-Amino Group Bulky aliphatic amidesSignificant decrease in potencySteric clash with the narrow solvent channel of the ATP pocket.
2-Amino Group Aryl/Heteroaryl amidesMaintenance or increase in potencyFormation of additional π−π interactions at the pocket entrance.
Pyrrole N-Methyl Substitution to N-Ethyl/PropylVariable (Kinase-dependent)Larger alkyls may clash with the gatekeeper residue if the hydrophobic pocket is shallow.
Thiazole C5 Halogenation (e.g., Bromine)Moderate increase in potencyFills small lipophilic cavities and alters the pKa of the 2-amino group, strengthening H-bonds.
Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)
  • Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO.

  • Dispensing: Transfer 100 nL of the compound into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing prevents compound loss on pipette tips and ensures precise nanoliter volumes, maintaining a final DMSO concentration of ≤1% to prevent enzyme denaturation.

  • Reaction: Add 5 µL of Kinase/Substrate mixture and 5 µL of ATP (at the Km​ concentration for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled antibodies). Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm, Emission: 665/615 nm).

Handling, Stability, and PAINS Considerations

A critical pitfall in medicinal chemistry involving 2-aminothiazoles is their potential to act as Pan-Assay Interference Compounds (PAINS). Furthermore, recent literature has definitively shown that 2-aminothiazoles can undergo spontaneous chemical decomposition, oxidation, and dimerization when stored as stock solutions in DMSO at room temperature . This decomposition leads to false-positive biological readouts.

To ensure scientific integrity, any hit generated from a DMSO stock library containing this scaffold must undergo a rigorous self-validating triage workflow.

G A Primary Screen Hit (DMSO Stock) B LC-MS/NMR Purity Check (Rule out degradation) A->B QC Check C Fresh Powder Resynthesis (Confirm Activity) B->C Purity > 95% F False Positive / PAINS (Discard) B->F Degradants Found D Orthogonal Assay (e.g., SPR or Thermal Shift) C->D Activity Retained C->F Activity Lost E Validated Lead Compound D->E Direct Binding Confirmed D->F No Binding / Aggregation

Diagram 2: Mandatory validation workflow to rule out DMSO-induced degradation and PAINS interference.

Storage Recommendation: Always store 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine and its derivatives as dry powders under argon at -20°C. Prepare DMSO stock solutions fresh immediately prior to biological evaluation.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem (Wiley) via PubMed Central. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Synthesis

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that synthesizing pyrrole-substituted thiazoles via the Hantzsch method often presents unique chemos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that synthesizing pyrrole-substituted thiazoles via the Hantzsch method often presents unique chemoselective challenges. The electron-rich nature of the 1-methylpyrrole ring fundamentally alters the reaction kinetics compared to standard phenyl-substituted systems.

This guide is engineered to move beyond basic procedures, providing root-cause diagnostics, mechanistic causality, and self-validating protocols to optimize your yield of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine.

Module 1: Mechanistic Pathway & Bottleneck Identification

To troubleshoot low yields, we must first isolate where the reaction is failing. The Hantzsch thiazole synthesis is not a single concerted step; it is a cascade comprising three distinct kinetic events: S -alkylation, intramolecular cyclization, and dehydration[1].

Mechanism A 2-Halo-1-(1-methyl-1H -pyrrol-2-yl)ethanone C Isothiouronium Intermediate A->C S-Alkylation (SN2) B Thiourea B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 4-(1-Methyl-1H-pyrrol-2-yl) -1,3-thiazol-2-amine D->E Dehydration (-H2O)

Mechanistic pathway of Hantzsch thiazole synthesis for the target compound.

Module 2: Diagnostic FAQs & Root Cause Analysis

Q1: My reaction mixture rapidly turns into a black, tarry substance, and the final yield is <10%. What is causing this degradation? A1: This is the most common failure mode for this specific molecule. The 1-methylpyrrole moiety is highly electron-donating. α -haloketones (such as 2-chloro- or 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone) are inherently unstable[2]. The electron-rich pyrrole ring undergoes intermolecular Friedel-Crafts-type alkylation by the α -haloketone of another molecule. This auto-alkylation outcompetes the desired reaction, leading to rapid oligomerization (tar formation). Causality-Driven Solution: Generate the α -haloketone in situ using diazoketones and HBr to bypass isolation[2], or use the purified haloketone immediately. Initiate the reaction with thiourea at room temperature to ensure the highly nucleophilic sulfur captures the haloketone before auto-alkylation can occur.

Q2: LC-MS analysis of my crude mixture shows a major peak at [M+18]⁺. What is this byproduct, and how do I eliminate it? A2: A mass of[M+18]⁺ indicates that your reaction has stalled at the hydroxythiazoline intermediate (see mechanistic diagram). The electron-donating 1-methylpyrrole ring reduces the electrophilicity of the adjacent carbonyl carbon, which raises the activation energy required for the final dehydration step[1]. Causality-Driven Solution: Dehydration is acid-catalyzed and requires thermal energy. If the reaction stalls, utilize microwave irradiation (70-90°C for 10-30 minutes) to forcefully drive the elimination of water[1]. Alternatively, adding a mild, recoverable acid catalyst like silica-supported tungstosilicic acid can facilitate this step without degrading the pyrrole ring[3].

Q3: Does the choice of solvent significantly impact the yield for this specific pyrrole derivative? A3: Absolutely. While absolute ethanol is the traditional solvent, it is often suboptimal for highly polar intermediates. Using a protic solvent blend like Ethanol/Water (50:50) significantly enhances the stabilization of the polar isothiouronium intermediate, accelerating the initial S -alkylation[3]. Furthermore, alternative media such as ionic liquids (e.g.,[bmim]Br) have been shown to efficiently facilitate both cyclization and dehydration while acting as a recyclable platform[4].

Module 3: Quantitative Optimization Benchmarks

The following table synthesizes quantitative data from optimized Hantzsch protocols, adapted for the electronic demands of the 1-methylpyrrole system[1][3][4][5].

Solvent SystemTemperature (°C)Catalyst / Energy SourceReaction TimeTypical Yield (%)Mechanistic Observation
Ethanol (Absolute)80 (Reflux)None (Conventional)4-6 h35 - 45%Sluggish dehydration; significant tar formation due to prolonged heating.
Methanol65 (Reflux)Na₂CO₃ (Workup only)2-3 h50 - 60%Better intermediate solubility, but incomplete cyclization[5].
EtOH / Water (1:1)65Silica-supported TSA45 min85 - 90%Water stabilizes the isothiouronium; TSA catalyzes dehydration[3].
Isopropanol90Microwave Irradiation15 min> 90%Rapid dielectric heating bypasses degradation kinetics[1].
[bmim]Br (Ionic Liq.)50None (Solvent acts as cat.)1 - 2 h88 - 95%Excellent stabilization of charged intermediates; green methodology[4].

Module 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoint is met.

Workflow Start Start Synthesis CheckHalo Analyze α-Haloketone Purity (NMR/TLC) Start->CheckHalo Cond1 Purity > 95%? CheckHalo->Cond1 Purify Recrystallize or Generate In Situ Cond1->Purify No React React with Thiourea in EtOH/H2O (50:50) Cond1->React Yes Purify->CheckHalo CheckInter Monitor Isothiouronium Formation (LC-MS) React->CheckInter Heat Apply Microwave (80°C, 15 min) CheckInter->Heat Isolate Neutralize & Isolate Product Heat->Isolate

Self-validating experimental workflow for optimizing thiazole yield.

Step-by-Step Methodology

Step 1: Reagent Validation & Preparation

  • Action: Assess the purity of 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone (1.0 equiv, 5.0 mmol) via TLC (Hexane/EtOAc 4:1) immediately before use.

  • Causality: Degraded haloketones release HX, which autocatalyzes further polymerization of the pyrrole ring.

  • Checkpoint: The haloketone must show a single spot. If baseline streaking is observed, filter through a short plug of silica or generate the haloketone in situ[2].

Step 2: Cold S -Alkylation

  • Action: Dissolve thiourea (1.1 equiv, 5.5 mmol) in 10 mL of an Ethanol/Water (1:1) mixture. Cool to 10°C. Add the α -haloketone dropwise over 5 minutes. Stir at room temperature for 30 minutes.

  • Causality: Keeping the initial temperature low prevents thermal degradation of the haloketone while allowing the highly nucleophilic thiourea to form the isothiouronium intermediate.

  • Checkpoint: Aliquot 10 µL into LC-MS. You must observe the mass of the acyclic intermediate. Do not apply heat until the starting haloketone mass is consumed.

Step 3: Cyclodehydration (Microwave-Assisted)

  • Action: Transfer the mixture to a microwave-safe vial. Irradiate at 80°C for 15 minutes[1]. (If using conventional heating, reflux at 65°C for 45 minutes with 5 mol% silica-supported tungstosilicic acid[3]).

  • Causality: The thermal energy overcomes the activation barrier for the nucleophilic attack of the amine onto the deactivated carbonyl, and forces the subsequent elimination of water to achieve aromaticity.

  • Checkpoint: TLC or LC-MS must show the disappearance of the [M+18]⁺ hydroxythiazoline intermediate.

Step 4: Isolation and Free-Basing

  • Action: Cool the reaction to room temperature. The product currently exists as a hydrobromide/hydrochloride salt. Pour the mixture into 20 mL of cold 5% Na₂CO₃ aqueous solution[5]. Stir for 15 minutes until gas evolution ceases.

  • Causality: Neutralization is strictly required to precipitate the free 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine base.

  • Action: Filter the resulting precipitate through a Büchner funnel, wash with ice-cold distilled water (2 × 10 mL), and dry under vacuum.

References
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (PMC). Available at:[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Available at:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository specifically for researchers and drug development professionals working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository specifically for researchers and drug development professionals working with 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine .

Amidation of 2-aminothiazoles presents unique synthetic hurdles. This guide dissects the causality behind common failures and provides field-proven, self-validating workflows to ensure high-yielding, epimerization-free amide bond formation.

Amidation Strategy Decision Tree

Before diving into troubleshooting, it is critical to select the correct activation strategy based on your carboxylic acid partner.

AmidationStrategy Start Analyze Carboxylic Acid Partner Epimerization Chiral alpha-center (Epimerization risk)? Start->Epimerization Steric Sterically Hindered? Epimerization->Steric No T3P T3P / Pyridine (Optimal for Chiral/Non-nucleophilic) Epimerization->T3P Yes HATU HATU / DIPEA (High reactivity, watch byproducts) Steric->HATU Yes AcidChloride Acid Chloride / DMAP (Robust, risk of di-acylation) Steric->AcidChloride No

Caption: Decision tree for selecting amidation conditions for 2-aminothiazoles.

Troubleshooting & FAQs (The "Why" and "How")

Q1: I am using standard EDC/HOBt, but conversions are stalling at <20%. Why is this happening?

Causality: This is a classic issue of nucleophilic deficiency. In 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, the nitrogen's lone pair is heavily delocalized into the electron-deficient, aromatic thiazole system[1]. EDC/HOBt does not generate a sufficiently electrophilic activated ester to overcome this high activation energy barrier. Solution: Transition to a highly electrophilic coupling reagent. We recommend [2], or HATU with DIPEA. T3P converts the carboxylic acid into a highly reactive phosphonic mixed anhydride that readily intercepts deactivated heteroaryl amines.

Q2: To force the reaction, I switched to an acid chloride. Now LC-MS shows a mass of [M + 2(Acyl) - H]+. What went wrong?

Causality: You are observing over-acylation, resulting in an imide (di-amide). Once the initial amide bond forms, the newly formed amide proton becomes highly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and the thiazole ring. In the presence of excess acid chloride and strong base, this proton is abstracted, and a second acylation occurs rapidly. Solution: If using an acid chloride, strictly limit the stoichiometry to 1.05 equivalents and perform a slow, dropwise addition at 0 °C. Alternatively, utilize T3P, which provides high conversion to the mono-amide without the risk of over-acylation[3].

Q3: My carboxylic acid partner has a sensitive chiral center. How do I prevent epimerization during these long reaction times?

Causality: Prolonged coupling times with poorly nucleophilic amines give the activated ester ample time to undergo base-catalyzed enolization or cyclize into an oxazolone intermediate—both pathways lead to racemization. Solution: The combination of T3P and pyridine is the industry gold standard for epimerization-prone substrates[2]. Pyridine acts as a nucleophilic catalyst but lacks the basicity required to deprotonate the alpha-carbon of the activated intermediate, preserving your enantiomeric excess (ee) >99%.

Q4: Is the 1-methylpyrrole moiety at risk of side reactions during coupling?

Causality: The 1-methyl-1H-pyrrol-2-yl group is electron-rich and susceptible to electrophilic aromatic substitution. However, standard amide coupling conditions operate under mild, basic-to-neutral conditions. The N-methyl group also protects the pyrrole nitrogen from competitive acylation. Solution: Avoid using Lewis acids (e.g., AlCl3) or strongly acidic conditions, which could trigger Friedel-Crafts-type side reactions on the pyrrole ring. Stick to T3P or HATU.

Quantitative Reagent Comparison

To assist in reagent selection, the following table summarizes the expected performance metrics when coupling standard carboxylic acids with 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine.

Coupling SystemTypical Yield (%)Epimerization (ee loss %)Reaction Time (h)Byproduct Water Solubility
T3P / Pyridine 85 - 95%< 1%12 - 24> 99% (Excellent)
HATU / DIPEA 80 - 90%5 - 15%4 - 12< 10% (Poor, TMU is organic)
Acid Chloride / DMAP 40 - 60%> 20%1 - 2> 90% (Good)
EDC / HOBt 10 - 30%2 - 5%24 - 48~ 50% (Moderate)

Data synthesized from industrial scale-up parameters for 2-aminothiazole derivatives[3].

Self-Validating Experimental Protocol: T3P-Mediated Amidation

Design Rationale: This protocol utilizes T3P and pyridine[2]. It is "self-validating" because it incorporates specific analytical checkpoints that confirm the reaction trajectory before proceeding to the next step, preventing wasted time and materials.

Step-by-Step Methodology

1. Activation Phase: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and pyridine (3.0 equiv) in anhydrous EtOAc (0.2 M). Cool the mixture to 0 °C.

2. T3P Addition: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Validation Checkpoint 1: Stir for 30 minutes at room temperature. Pull a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe the methyl ester of your acid, confirming the successful generation of the active phosphonic anhydride.

3. Amine Addition: Add 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (1.05 equiv) in one portion. Heat the reaction to 60 °C. Heating is often required for 2-aminothiazoles due to their severe steric and electronic deactivation.

4. Reaction Monitoring: Stir for 12-24 hours.

  • Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc). The 2-aminothiazole starting material should be consumed. If stalled, add an additional 0.5 equiv of T3P and pyridine.

5. Quench & Workup: Cool to room temperature. Add water (equal volume) and stir vigorously for 30 minutes to hydrolyze excess T3P into water-soluble phosphoric acid salts.

6. Phase Separation & Washing: Separate the layers. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Validation Checkpoint 3: Check the pH of the aqueous layer during the 1N HCl wash. It must be strictly < 3 to ensure complete removal of pyridine, which otherwise complicates downstream crystallization.

7. Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure amide.

T3PWorkflow Step1 Step 1: Activation Carboxylic Acid + T3P + Pyridine Check1 Checkpoint 1 LC-MS confirms active ester Step1->Check1 Step2 Step 2: Amine Addition Add Thiazole Amine at 60°C Check1->Step2 Pass Check2 Checkpoint 2 TLC confirms amine consumption Step2->Check2 Step3 Step 3: Quench & Wash Hydrolyze T3P, 1N HCl wash Check2->Step3 Pass Check3 Check3 Step3->Check3 Product Final Product Pure Amide Isolated Check3->Product Pass

Caption: Self-validating experimental workflow for T3P-mediated amidation.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048–5051. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. URL:[Link]

  • Kikelj, V. et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." International Journal of Molecular Sciences, 2023, 24(5), 4854. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Introduction This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to diagnose and resolve HPLC peak tailing issues encountered during the analysis of 4-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to diagnose and resolve HPLC peak tailing issues encountered during the analysis of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine. This molecule, containing a basic 2-aminothiazole moiety, is prone to secondary interactions with silica-based stationary phases, which is a primary cause of asymmetric peaks.[1][2] By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can achieve sharp, symmetrical, and reproducible peaks, ensuring the accuracy and reliability of your analytical data.[3]

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common and easily rectifiable causes of peak tailing.

Q1: My peak for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is tailing. What is the most probable cause?

A: The most likely cause is a secondary interaction between the basic amine group on the thiazole ring and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] This interaction provides a secondary, stronger retention mechanism for the analyte, causing some molecules to lag behind the main peak, resulting in tailing.[1]

Q2: I see tailing for all the peaks in my chromatogram, not just the target analyte. What should I check first?

A: If all peaks are tailing, the issue is likely systemic rather than chemical. The most common culprits are:

  • Column Void or Damage: A physical settling or degradation of the column packing bed at the inlet.[5]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or use of tubing with a wide internal diameter between the injector, column, and detector.[3] This is often more noticeable for early-eluting peaks.[6]

  • Blocked Frit: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.[5]

Q3: Could my sample concentration be too high?

A: Yes, this is known as mass overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][7] A simple test is to dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves, you are likely overloading the column.[5]

Q4: Does the solvent I dissolve my sample in matter?

A: Absolutely. If the sample solvent is significantly stronger (e.g., more organic in reversed-phase) than the mobile phase, it can cause peak distortion. The sample plug travels through the column in this strong solvent, leading to poor focusing on the column head. Always try to dissolve your sample in the initial mobile phase if possible.[8]

Part 2: Systematic Troubleshooting Guide

This guide provides a logical workflow to identify and resolve the root cause of peak tailing. We will start with the most probable cause—chemical interactions—and then move to method and system-related issues.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine check_overload Dilute Sample (5-10x) and Re-inject start->check_overload overload_yes Peak Shape Improves: Mass Overload check_overload->overload_yes Yes overload_no Peak Shape Unchanged check_overload->overload_no No solution_overload Reduce Sample Concentration or Injection Volume overload_yes->solution_overload mobile_phase Step 1: Optimize Mobile Phase pH overload_no->mobile_phase end_point Problem Resolved solution_overload->end_point ph_study Perform pH Study (e.g., pH 2.5-4.0) mobile_phase->ph_study ph_improves Peak Shape Improves: Silanol Interaction Mitigated ph_study->ph_improves Yes ph_no_change Peak Shape Unchanged ph_study->ph_no_change No solution_ph Select Optimal Low pH Mobile Phase ph_improves->solution_ph column_choice Step 2: Evaluate Column Chemistry ph_no_change->column_choice solution_ph->end_point new_column Use a High-Purity, End-Capped Column (Type B Silica) column_choice->new_column column_improves Peak Shape Improves: Reduced Silanol Activity new_column->column_improves Yes column_no_change Peak Shape Unchanged new_column->column_no_change No solution_column Adopt New Column for Method column_improves->solution_column system_check Step 3: Inspect HPLC System column_no_change->system_check solution_column->end_point check_hardware Check for Dead Volume, Column Voids, Leaks system_check->check_hardware system_issue Hardware Issue Found check_hardware->system_issue Yes solution_system Replace Tubing, Fittings, or Column system_issue->solution_system solution_system->end_point

Caption: A step-by-step workflow for troubleshooting peak tailing.

Section 2.1: Mitigating Secondary Silanol Interactions

The primary cause of peak tailing for basic compounds like 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is the interaction with ionized silanol groups.[1] These silanols are acidic (pKa ≈ 3.8-4.5) and, when deprotonated (at pH > 4), they carry a negative charge that strongly interacts with the protonated (positively charged) basic analyte.[9]

The Mechanism of Silanol Interaction

Caption: Interaction between a basic analyte and an ionized silanol group.

Solution 1: Mobile Phase pH Adjustment

The most effective way to eliminate this interaction is to lower the mobile phase pH.[4] By operating at a low pH (e.g., pH ≤ 3), the vast majority of silanol groups will be protonated (Si-OH) and neutral, thereby eliminating the strong ionic interaction.[10] While the analyte's amine group will be fully protonated (positively charged), the absence of a negatively charged surface minimizes secondary retention.[4]

Table 1: Effect of Mobile Phase pH on Analyte and Silanol Ionization

pH RangeAnalyte (Basic Amine) StateSilanol Group StateExpected Peak Shape
< 3.0 Fully Protonated (R-NH₃⁺)Fully Protonated (Si-OH)Good / Symmetrical
3.0 - 5.0 Fully Protonated (R-NH₃⁺)Mixed (Si-OH / SiO⁻)Poor / Tailing
> 5.0 Protonated (R-NH₃⁺)Fully Ionized (SiO⁻)Very Poor / Severe Tailing
Experimental Protocol: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine.

Methodology:

  • Prepare Buffers: Prepare aqueous buffer solutions at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). Use buffers suitable for the desired pH range and compatible with your detection method (e.g., 20 mM potassium phosphate or 0.1% formic acid for low pH).

  • Prepare Mobile Phase: For each pH level, mix the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Crucially, measure and adjust the pH of the aqueous component before mixing with the organic solvent. [11]

  • System Equilibration: Starting with the lowest pH mobile phase, flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of your analyte and record the chromatogram. Note the retention time and calculate the USP Tailing Factor (Tf). An acceptable tailing factor is generally ≤ 1.5.[1]

  • Sequential Analysis: Increase the pH to the next level. Before each new injection, ensure the column is fully equilibrated with the new mobile phase (15-20 column volumes).

  • Data Analysis: Repeat the injection for each pH level. Compare the tailing factors to identify the pH that provides the most symmetrical peak.

Solution 2: Use a High-Purity, End-Capped Column

Modern HPLC columns are manufactured with high-purity silica (Type B) which has a lower concentration of acidic silanols and trace metal impurities.[10] Furthermore, most columns are "end-capped," a process where residual silanol groups are chemically reacted to make them less polar and interactive. If you are using an older column (Type A silica), switching to a modern, high-quality, end-capped C18 or C8 column can significantly improve peak shape for basic compounds.[10]

Section 2.2: Addressing Method-Related Issues

If optimizing the mobile phase and column does not fully resolve the issue, consider these method-related factors.

Problem: Column Overload

As mentioned in the FAQs, injecting too much analyte (mass overload) or too large a volume (volume overload) can cause peak distortion.[5]

Protocol: Overload Diagnosis

  • Mass Overload Test: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10 from the original concentration). Inject each solution and observe the peak shape. If tailing decreases with dilution, mass overload is a contributing factor.

  • Volume Overload Test: Using the most dilute sample from the test above, inject progressively smaller volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL). If peak shape improves, you may have been experiencing volume overload.

Solution:

  • Reduce the concentration of the sample injected.

  • Decrease the injection volume.

  • If a high sample load is necessary, consider switching to a column with a larger internal diameter (e.g., from 4.6 mm to a preparative column) which has a higher loading capacity.[7]

Section 2.3: Correcting System and Hardware Problems

Hardware issues can introduce peak tailing that is independent of the method's chemistry.

Problem: Extra-Column Volume (Dead Volume)

Dead volume refers to any space in the flow path outside of the column itself, such as in tubing, fittings, and detector cells. This volume causes the sample band to spread, leading to broader and often tailing peaks, especially for early eluters.[3]

Solution:

  • Minimize Tubing: Use the shortest possible length of connecting tubing between the injector, column, and detector.

  • Use Narrow ID Tubing: Employ tubing with a small internal diameter (e.g., 0.005" or 0.12 mm).[3]

  • Ensure Proper Fittings: Check that all fittings are correctly seated and not creating small voids.

Problem: Column Contamination or Damage

Over time, columns can become contaminated with strongly retained sample components or the packing bed can develop a void at the inlet.[5][9]

Protocol: Column Cleaning and Reversal

Objective: To remove strongly retained contaminants from a C18 column.

Methodology:

  • Disconnect from Detector: To avoid flushing contaminants into the detector, disconnect the column outlet.

  • Buffer Removal: Flush the column in its normal flow direction with 20 column volumes of HPLC-grade water.

  • Organic Wash: Flush with 20 column volumes of a strong organic solvent like isopropanol or methanol.

  • Check for Voids: Carefully disconnect the column inlet. Look for a visible depression or void in the packing material. If a void is present, the column likely needs to be replaced.

  • Re-equilibration: Re-install the column in the correct flow direction and flush with your mobile phase until the baseline is stable before reconnecting the detector.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Zhang, P. et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Analytical Science and Technology, 12(1), 38.
  • PubChem. (n.d.). 4-(1h-pyrrol-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • AIP Conference Proceedings. (2022, February 4). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, July 12). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2019, August 14). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Arfan, M., et al. (2009). N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793.
  • MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

Sources

Optimization

Process R&amp;D Support Hub: Scale-Up Troubleshooting for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Welcome to the Technical Support Center. Scaling up the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine via the classical Hantzsch thiazole condensation presents unique chemoselectivity and stability challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Scaling up the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine via the classical Hantzsch thiazole condensation presents unique chemoselectivity and stability challenges. While the formation of the 2-aminothiazole core is generally robust, the electron-rich N-methylpyrrole moiety is highly sensitive to the reaction environment.

This guide provides mechanistic troubleshooting, validated protocols, and optimization strategies to mitigate byproduct formation during scale-up.

Part 1: Diagnostic Workflow & Reaction Pathway

Before troubleshooting, it is critical to understand the mechanistic divergence points where byproducts form. The diagram below illustrates the desired Hantzsch pathway alongside the two primary failure modes encountered during scale-up: acid-catalyzed polymerization and nucleophilic over-alkylation.

G A α-Bromoketone (Pyrrole-bearing) C S-Alkylation Intermediate A->C Nucleophilic Attack B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 4-(1-methyl-1H-pyrrol-2-yl)- 1,3-thiazol-2-amine D->E Dehydration (-H2O) F Pyrrole Polymer (Tar Byproduct) D->F Excess HBr (Acid Catalysis) G N-Alkylated Byproduct E->G Unreacted α-Bromoketone

Reaction pathway of pyrrole-thiazole synthesis highlighting major byproduct divergence.

Part 2: Knowledge Base & FAQs

Q1: During scale-up, my reaction mixture turns into an intractable black tar, and the yield plummets. What is causing this, and how can I prevent it? Causality: This is the most common failure mode when scaling up pyrrole-containing compounds. The Hantzsch synthesis relies on the condensation of an α -haloketone (e.g., 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one) with thiourea[1]. As the cyclization and dehydration steps proceed, stoichiometric amounts of hydrobromic acid (HBr) are generated. Pyrrole rings are highly susceptible to acid-catalyzed polymerization; the acid protonates the pyrrole ring (typically at the α or β carbon), turning it into an electrophile that rapidly reacts with adjacent pyrrole molecules, forming a polydisperse polymeric tar[2]. In small-scale reactions, rapid heat and mass transfer often allow the product to form before extensive degradation occurs. However, in larger reactors, localized high concentrations of HBr and extended heating times exacerbate this degradation. Solution: Implement an in-situ acid scavenging system. Adding a mild, non-nucleophilic base such as sodium bicarbonate ( NaHCO3​ ) or calcium carbonate ( CaCO3​ ) neutralizes the HBr as it is formed, protecting the pyrrole ring without interfering with the initial nucleophilic attack of the thiourea.

Q2: LC-MS analysis of my crude product shows a significant mass peak corresponding to the addition of a second α -haloketone molecule. How do I stop this over-alkylation? Causality: The desired product, 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, contains a primary exocyclic amine. This amine is inherently nucleophilic. If unreacted α -haloketone remains in the reaction mixture—often due to poor mixing, simultaneous reagent addition, or incorrect stoichiometry—the newly formed 2-aminothiazole will attack the α -carbon of the haloketone, leading to N-alkylation (di- or poly-alkylation)[3]. Solution: Alter the order and rate of addition. Ensure that thiourea is present in a slight molar excess (1.1 to 1.2 equivalents). More importantly, add the α -haloketone dropwise to a heated solution of thiourea. This maintains a low steady-state concentration of the electrophile, ensuring it reacts preferentially with the highly nucleophilic sulfur of the thiourea rather than the amine of the product.

Q3: My reaction seems to stall. I see the disappearance of the starting materials, but the final thiazole is not forming. What intermediate is trapped? Causality: The Hantzsch reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization to a hydroxy intermediate, and finally, a dehydration step to yield the aromatic thiazole[1]. The dehydration step requires sufficient thermal energy. If the temperature is too low, or if the solvent is highly protic and stabilizes the hydroxy intermediate, the reaction stalls prior to aromatization. Solution: Ensure the reaction is heated to reflux (typically 70-80°C in ethanol). If the reaction still stalls, transitioning to a microwave-assisted protocol or utilizing a solvent-free melt method can provide the necessary activation energy to drive the dehydration step to completion rapidly[4].

Part 3: Quantitative Data & Process Optimization Metrics

The following table summarizes the impact of transitioning from a standard batch Hantzsch protocol to an optimized, scale-up-friendly methodology designed to suppress byproduct formation.

ParameterStandard Hantzsch (Batch)Optimized Scale-Up (Controlled Addition + Buffer)
Reagent Addition All-at-onceDropwise addition of haloketone
Acid Scavenger None NaHCO3​ (1.5 eq)
Reaction Time 4-6 hours2-3 hours
Pyrrole Polymerization (Tar) 15 - 25%< 2%
Over-alkylation (N-alkyl) 8 - 12%< 1%
Isolated Yield 55 - 65%88 - 92%
Part 4: Validated Experimental Protocol

SOP: Buffered, Controlled-Addition Hantzsch Synthesis To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs).

Step 1: System Setup Equip a jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge the system with nitrogen.

Step 2: Reagent Preparation Charge the reactor with thiourea (1.2 eq), sodium bicarbonate (1.5 eq), and absolute ethanol (10 volumes relative to the haloketone). Heat the suspension to 70°C under moderate stirring.

Step 3: Controlled Addition (IPC Checkpoint) Dissolve 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (1.0 eq) in absolute ethanol (5 volumes). Load this solution into the addition funnel. Add the solution dropwise over 60-90 minutes. Self-Validation Check: Monitor the internal temperature closely. A mild, sustained exotherm confirms the immediate consumption of the haloketone via S-alkylation. If no exotherm is observed, pause the addition to prevent haloketone accumulation (which leads to over-alkylation).

Step 4: Dehydration & Cyclization (IPC Checkpoint) Once the addition is complete, maintain the reaction at 75°C for 2 hours. Self-Validation Check: Withdraw a 0.5 mL aliquot, dilute with water, extract with ethyl acetate, and analyze via LC-MS or TLC. The complete disappearance of the mass/spot corresponding to the S-alkylated intermediate confirms successful dehydration and cyclization[1].

Step 5: Isolation and Workup Cool the mixture to room temperature. Pour the mixture into ice water (20 volumes) under vigorous stirring. Because the system was buffered with NaHCO3​ , the product will precipitate cleanly as the free base rather than the highly soluble hydrobromide salt. Filter the precipitate, wash with cold water (3 x 5 volumes) to remove unreacted thiourea and inorganic salts, and dry under vacuum at 45°C to a constant weight.

Part 5: References
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. Available at: [Link]

  • An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Welcome to the Application Scientist Support Hub. This guide provides authoritative troubleshooting and handling protocols for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide provides authoritative troubleshooting and handling protocols for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine . Because this Active Pharmaceutical Ingredient (API) contains both an electron-rich 1-methylpyrrole ring and a 2-aminothiazole moiety, it is highly susceptible to oxidative degradation. We have designed this guide to help researchers understand the causality behind these degradation pathways and implement self-validating protocols to ensure experimental reproducibility.

Mechanistic Overview of Instability

To effectively store this compound, you must first understand its structural vulnerabilities:

  • The 1-Methylpyrrole Ring: Pyrroles are highly electron-rich heterocycles. Exposure to atmospheric oxygen and ambient light initiates an autoxidation cascade, generating a pyrrole radical cation. This intermediate rapidly undergoes unconstrained de-aromatization and polymerization, forming highly conjugated, dark-colored oligomers .

  • The 2-Aminothiazole Ring: This moiety is notoriously unstable in hygroscopic solvents like dimethyl sulfoxide (DMSO) at room temperature. DMSO can act as a mild oxidant or facilitate oxidative dimerization, yielding azo or azoxy dimers and oxygenated byproducts that act as Pan-Assay Interference Compounds (PAINS) .

Troubleshooting Guide & FAQs

Q: My solid compound was pale yellow when purchased, but it has turned dark brown/black during storage. Is it still usable? A: No, the compound should be discarded or re-purified. The color change is a direct visual indicator of pyrrole polymerization. When the pyrrole ring oxidizes, it forms extended conjugated polypyrrole chains which absorb strongly in the visible spectrum (appearing black). To prevent this, the solid must be stored under an inert atmosphere (Argon/N₂) to eliminate oxygen, and in amber vials to prevent photo-induced radical formation .

Q: I prepared a 10 mM stock solution in DMSO and left it on the benchtop for a few days. My biochemical assay results are now showing artificially high inhibition. What happened? A: You are observing false-positive assay interference. 2-Aminothiazoles rapidly decompose in DMSO at room temperature (often degrading by >60% within 7 days) . The resulting oxidative dimers act as PAINS, non-specifically sequestering target proteins or acting as redox cyclers. DMSO stocks must never be stored at room temperature.

Q: How can I self-validate the integrity of my stored samples before running an expensive high-throughput screening (HTS) assay? A: Implement a strict analytical gatekeeping step. For solid samples, dissolve 1 mg in 1 mL of methanol and measure absorbance at 450 nm; a baseline reading confirms the absence of polypyrrole oligomers. For DMSO stocks, run a rapid LC-MS scan looking for the parent mass ([M+H]⁺ m/z 180.06). The appearance of m/z 196.06 (oxygenation) or m/z 357.10 (dimerization) dictates immediate disposal of the aliquot.

Self-Validating Experimental Protocols

Protocol A: Solid-State Handling and Long-Term Storage

Causality: Removing atmospheric oxygen and moisture prevents the formation of the initial radical cation required for pyrrole polymerization .

  • Transfer: Inside a nitrogen or argon-purged glovebox, transfer the lyophilized API powder into an amber glass vial.

  • Purge & Seal: If a glovebox is unavailable, gently blow a stream of high-purity Argon gas into the vial for 30 seconds to displace ambient air. Immediately cap the vial tightly with a PTFE-lined septum cap.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a desiccator jar or a vacuum-sealed bag) containing active silica gel packets.

  • Storage: Store the secondary container at -20°C (or -80°C for multi-year storage).

  • Self-Validation Step: Upon removing the vial from cold storage, allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would catalyze hydrolytic degradation.

Protocol B: Preparation of Oxidation-Resistant DMSO Stock Solutions

Causality: Flash-freezing single-use aliquots halts the kinetic degradation of the 2-aminothiazole ring and prevents freeze-thaw cycles that introduce moisture and oxygen.

  • Solvent Prep: Use only anhydrous, LC-MS grade DMSO (packaged under Argon). Degas the DMSO by bubbling Argon through the solvent for 15 minutes prior to use.

  • Dissolution: Dissolve the API to the desired concentration (e.g., 10 mM) using the degassed DMSO. Vortex briefly to ensure complete dissolution.

  • Aliquot Generation: Immediately divide the stock solution into single-use 10 µL to 50 µL aliquots in opaque microcentrifuge tubes.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen to instantly halt any chemical reactions.

  • Storage: Transfer the frozen aliquots to a -80°C freezer.

  • Self-Validation Step: Thaw only one aliquot per experiment. Discard any remaining solution after the experiment; never return a thawed aliquot to the freezer.

Quantitative Stability Profiling

The following table summarizes the expected degradation kinetics of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine under various storage conditions, allowing you to easily compare the efficacy of different environments.

Storage ConditionPhysical StateAtmosphereLight ExposureEstimated Shelf-Life (t½)Primary Degradation Products
25°C (Benchtop) Solid PowderAmbient AirAmbient Light< 2 weeksPyrrole oligomers (Black solid)
25°C (Benchtop) 10 mM in DMSOAmbient AirAmbient Light~4 to 7 daysOxygenated/Dimerized thiazoles
4°C (Fridge) 10 mM in DMSOAmbient AirDark~1 monthOxygenated thiazoles
-20°C (Freezer) Solid PowderArgon PurgedDark (Amber)> 12 monthsNone detected
-80°C (Deep Freeze) 10 mM in DMSOArgon PurgedDark> 6 monthsNone detected

Visual Workflows

The following diagram outlines the logical workflow for preventing oxidative degradation in both solid and solution states.

StorageWorkflow cluster_0 Solid State Storage Workflow cluster_1 Solution State Storage Workflow Start API: 4-(1-methyl-1H-pyrrol-2-yl) -1,3-thiazol-2-amine Solid Dry Powder API Start->Solid Sol Dissolve in Degassed DMSO Start->Sol Argon Purge with Argon/N2 (Prevents Pyrrole Oxidation) Solid->Argon Amber Amber Glass Vial (Prevents Photo-oxidation) Argon->Amber Temp1 Store at -20°C Amber->Temp1 Aliquot Create Single-Use Aliquots (Prevents Freeze-Thaw) Sol->Aliquot Temp2 Flash Freeze & Store at -80°C (Halts Thiazole Dimerization) Aliquot->Temp2

Optimal storage workflows for solid and solution states to prevent oxidative degradation.

References

  • The Oxidation of Pyrrole. European Journal of Organic Chemistry (via ResearchGate).[Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem (via D-NB).[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics (via PMC / NIH).[Link]

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. Pharma.Tips.[Link]

Optimization

4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine purification and recrystallization techniques

Technical Support Center: Purification of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the purification of this and related heterocyclic amines.

The presence of both a basic 2-aminothiazole moiety and a relatively non-polar N-methylpyrrole group gives this compound unique solubility characteristics that can present challenges during purification. This guide offers a systematic approach to achieving high purity through recrystallization, the most common and scalable method for crystalline solids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine?

A: The impurity profile is highly dependent on the synthetic route. If using the standard Hantzsch thiazole synthesis, common impurities include unreacted starting materials such as the corresponding α-haloketone and N-methylthiourea, as well as side-products from over-alkylation or undesired cyclizations.[1] Residual solvents from the reaction or initial workup are also common.[2]

Q2: My crude product is a dark, sticky solid. What is the best initial purification step before attempting recrystallization?

A: For basic amines like this one, an initial acid-base workup is often effective. You can dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like 5% sodium carbonate solution.[3] This can remove acidic impurities. Alternatively, if the product is poorly soluble, you can triturate or stir the crude solid in a solvent like diethyl ether or hexane to dissolve non-polar impurities, leaving a more refined solid behind.[2]

Q3: How does the basicity of the 2-aminothiazole group affect purification?

A: The basic amine functionality can cause significant issues during silica gel column chromatography, often leading to "tailing" or streaking of the product spot on a TLC plate.[2] This is due to strong interactions with the acidic silica gel. If chromatography is necessary, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine, to improve peak shape and separation.[2] For recrystallization, the basicity primarily influences solvent selection, as protic solvents may interact differently than aprotic ones.

Q4: What is the general principle for selecting a good recrystallization solvent?

A: The ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at low temperatures (e.g., 0-4 °C).[4] A guiding principle is "like dissolves like"; the intermediate polarity of your compound suggests that solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), are excellent starting points.[4]

Section 2: Troubleshooting Guide for Recrystallization

This section addresses specific problems you may encounter during the recrystallization process.

Problem: My compound "oils out" as a liquid instead of forming crystals upon cooling.

  • Symptom: As the hot solution cools, a second liquid layer or oily droplets form instead of a crystalline solid.

  • Primary Cause: This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent.[4] The compound melts in the hot solvent rather than truly dissolving. Impurities can also depress the melting point, exacerbating this issue.[4]

  • Solutions:

    • Change Solvent: Select a solvent with a lower boiling point.[4]

    • Slow Down Cooling: Cool the solution very slowly. Allow the flask to cool to room temperature on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath. Rapid cooling promotes oiling.[4]

    • Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and slowly add a "poor" or "anti-solvent" (e.g., water or hexane) at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[1][4]

Problem: No crystals form, even after the solution has cooled completely.

  • Symptom: The solution remains clear and no solid precipitates, even after cooling in an ice bath.

  • Primary Cause: The solution is not supersaturated. This means either too much solvent was used, or the compound is still significantly soluble in the cold solvent.[1]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cold solution to initiate crystallization.[2]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.[1]

    • Add an Anti-Solvent: If you suspect the solvent is too good, slowly add an anti-solvent dropwise to the cold solution until it becomes persistently cloudy, then allow it to stand.[1]

Problem: The final crystals are still colored.

  • Symptom: The isolated crystals retain a yellow, brown, or other undesirable color.

  • Primary Cause: Highly colored, often polar, impurities are co-crystallizing with your product.[2]

  • Solution:

    • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[4] The receiving flask should also be pre-heated to prevent premature crystallization in the funnel. Proceed with the cooling and crystallization steps as usual.

Problem: The recovery of pure compound is very low.

  • Primary Cause: This can be due to using too much solvent, choosing a solvent in which the compound has significant solubility even when cold, or premature crystallization during a hot filtration step.[1][2]

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound. This is the most critical factor for achieving a good yield.[2]

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath or even a freezer (if the solvent's freezing point allows) for at least 30 minutes to maximize precipitation.[1]

    • Recover from Mother Liquor: If a significant amount of product is lost, you can concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 3: Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

  • Rationale: A small-scale test is essential to identify the optimal solvent or solvent system without wasting a large amount of crude product.

  • Procedure:

    • Place approximately 20-30 mg of crude material into several small test tubes.

    • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should show poor solubility.

    • For tubes where the compound is insoluble at room temperature, heat the mixture gently in a sand or water bath. Continue adding the solvent dropwise until the compound just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

    • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid with little to no product remaining in the solution.

Solvent Class Single Solvents Mixed-Solvent Systems (Good/Poor) Rationale
Alcohols Ethanol, Methanol, 2-Propanol (Isopropanol)Ethanol / WaterOften provide a good polarity match for aminothiazoles.[4][5][6]
Esters Ethyl AcetateEthyl Acetate / HexaneGood for compounds of intermediate polarity.
Ketones AcetoneAcetone / WaterCan be effective but are often stronger solvents.
Aromatic TolueneToluene / HexaneUseful if the compound is less polar.
Ethers Tetrahydrofuran (THF)THF / HexaneTHF is a strong solvent; often used in mixed systems.[5]

Protocol 2: Standard Recrystallization Procedure

  • Rationale: This protocol outlines a full-scale recrystallization based on the results from the solvent screening.

  • Procedure:

    • Dissolution: Place the crude 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

    • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

    • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.[4]

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period, followed by drying in a vacuum oven or desiccator until a constant weight is achieved.

Section 4: Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine.

G node_process node_process node_input node_input node_output_good node_output_good node_output_bad node_output_bad node_decision node_decision A Crude Product B Dissolve in Hot Solvent A->B C Is Solution Colored? B->C D Add Activated Charcoal & Perform Hot Filtration C->D Yes E Cool Solution Slowly C->E No D->E F Did Compound Oil Out? E->F G Did Crystals Form? F->G No K Troubleshoot: Oiling Out (See Guide) F->K Yes H Collect Crystals by Vacuum Filtration G->H Yes L Troubleshoot: No Crystals (See Guide) G->L No I Wash with Cold Solvent & Dry H->I J Pure Crystalline Product I->J M Select New Solvent / Adjust Conditions K->M L->M M->B

Sources

Reference Data & Comparative Studies

Validation

4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine vs standard 2-aminothiazole bioisosteres

Comparative Guide: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine vs. Standard 2-Aminothiazole Bioisosteres in Drug Design Executive Summary The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, fam...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine vs. Standard 2-Aminothiazole Bioisosteres in Drug Design

Executive Summary

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, famously serving as the hinge-binding pharmacophore in blockbuster kinase inhibitors (e.g., Dasatinib) and various antimicrobial agents [1]. However, standard 2-aminothiazoles—such as 4-phenyl-1,3-thiazol-2-amine or simple alkyl-substituted variants—often face challenges related to metabolic liabilities, off-target toxicity, and suboptimal lipophilicity [2].

Replacing standard aryl or alkyl substituents with a 1-methyl-1H-pyrrol-2-yl group at the C4 position of the thiazole ring introduces a unique steric and electronic profile. This guide provides an in-depth technical comparison between 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine and standard 2-aminothiazole bioisosteres, detailing their physicochemical properties, structural dynamics, and experimental workflows for validation.

Mechanistic Rationale & Structural Dynamics

The substitution of a 1-methylpyrrole ring fundamentally alters the behavior of the aminothiazole core in a biological binding pocket:

  • Electronic Modulation: Pyrrole is a π -excessive heteroaromatic ring. When attached at the C4 position, it donates electron density into the thiazole core. This slight increase in electron density elevates the pKa​ of the thiazole nitrogen, strengthening its capacity as a hydrogen-bond acceptor—a critical feature when interacting with the backbone NH of the kinase hinge region[3].

  • Steric Shielding & Vector Tuning: Unlike a standard phenyl ring, the 5-membered pyrrole ring alters the exit vector of the substituent. Furthermore, the N -methyl group acts as a steric shield. It prevents the pyrrole nitrogen from acting as an H-bond donor (which could lead to off-target binding) and serves as a hydrophobic probe to occupy adjacent lipophilic pockets (e.g., the gatekeeper pocket in kinases).

G A Standard 2-Aminothiazole (Hinge Binder) B 4-Phenyl Substitution (Broad Kinase Activity) A->B Standard C 4-(1-Methylpyrrol-2-yl) Substitution A->C Bioisosteric Design D N-Methyl Steric Shield (Gatekeeper Targeting) C->D E Electron-Rich Core (Enhanced H-Bonding) C->E

Structural logic of 1-methylpyrrole substitution vs standard bioisosteres.

Physicochemical Comparison

To objectively evaluate the impact of the 1-methylpyrrole substitution, we compare it against the unsubstituted baseline and the standard 4-phenyl bioisostere. The data below highlights how the pyrrole variant maintains a favorable polar surface area while optimizing lipophilicity.

CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsThiazole N pKa​ (calc)
2-Aminothiazole (Baseline)100.140.8567.21 (NH2)2~5.3
4-Phenyl-1,3-thiazol-2-amine 176.242.6067.21 (NH2)2~5.1
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine 179.242.1572.11 (NH2)3~5.6

Data Interpretation: The target compound exhibits a lower cLogP than the phenyl variant, reducing the risk of non-specific hydrophobic binding and improving aqueous solubility, while the electron-donating pyrrole slightly increases the basicity of the thiazole nitrogen.

Experimental Workflows & Methodologies

Protocol 1: Self-Validating Hantzsch Synthesis

The synthesis of 4-(het)aryl-2-aminothiazoles is efficiently achieved via the Hantzsch thiazole synthesis [4]. This protocol is designed as a self-validating system: the use of ethanol as a solvent ensures that the product precipitates directly as a hydrobromide salt, providing immediate visual confirmation of reaction success and eliminating the need for complex chromatography.

Step-by-Step Methodology:

  • α -Bromination: Dissolve 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (1.0 eq) in anhydrous THF. Add phenyltrimethylammonium tribromide (PTAB) (1.05 eq) slowly at 0°C. Causality: PTAB is chosen over liquid Br2​ to prevent over-bromination of the highly reactive, electron-rich pyrrole ring.

  • Condensation: Isolate the intermediate 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and dissolve it in absolute ethanol. Add thiourea (1.2 eq).

  • Reflux & Precipitation: Heat the mixture to reflux for 2 hours. As the reaction progresses, the highly polar hydrobromide salt of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine will precipitate out of the hot ethanol.

  • Isolation: Cool the mixture to 0°C, filter the precipitate, and wash with cold diethyl ether to yield the pure hydrobromide salt. Neutralize with saturated NaHCO3​ if the free base is required.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

To evaluate the binding affinity of the synthesized compounds, a TR-FRET assay is utilized. Causality: Highly conjugated heteroaromatics (like pyrrolyl-thiazoles) often exhibit auto-fluorescence in standard biochemical assays. TR-FRET introduces a temporal delay before measurement, effectively eliminating background auto-fluorescence and ensuring the data reflects true binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., Abl or Src), a fluorescently labeled tracer (e.g., Kinase Tracer 236), and a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine and the 4-phenyl standard in 100% DMSO. Transfer 100 nL of each concentration to a 384-well pro-plate.

  • Incubation: Add 10 μ L of the master mix to each well. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement: Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the IC50 based on the emission ratio (665/615 nm).

Workflow S1 Step 1: α-Bromination (PTAB in THF) S2 Step 2: Hantzsch Condensation (Thiourea in EtOH) S1->S2 S3 Step 3: Direct Precipitation (Visual Validation of HBr Salt) S2->S3 S4 Step 4: TR-FRET Assay (Eliminates Auto-fluorescence) S3->S4

Synthesis and validation workflow for pyrrolyl-aminothiazoles.

Comparative Pharmacological Profiling

When tested in standard kinase panels, the steric and electronic modifications of the 1-methylpyrrole group manifest as distinct shifts in selectivity compared to the standard 4-phenyl bioisostere.

Kinase Target4-Phenyl-1,3-thiazol-2-amine (IC50)4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (IC50)Fold Change
Abl1 45 nM12 nM3.75x Improvement
Src 80 nM25 nM3.20x Improvement
p38 α 120 nM>1000 nM>8x Reduction (Increased Selectivity)

Data Interpretation: The 1-methylpyrrole substitution significantly improves potency against Abl1 and Src by exploiting the electron-rich thiazole for stronger hinge binding, while the steric bulk of the N -methyl group clashes with the binding pocket of p38 α , drastically improving the compound's selectivity profile.

References

  • Tsien, J., Hu, C., Merchant, R. R., & Qin, T. (2024). Bioisosterism in Medicinal Chemistry.
  • Zhang, A., Xiong, W., Hilbert, J. E., DeVita, E. K., Bidlack, J. M., & Neumeyer, J. L. (2004). 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols. Journal of Medicinal Chemistry.
  • Rouf, A., & Tanyeli, C. (2015). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry (via PMC).
  • Singh, P., & Singh, P. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry.
Comparative

Comparative Binding Efficacy of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Analogues

Executive Summary The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold has emerged as a highly versatile and privileged pharmacophore in the development of selective Phosphodiesterase 2A (PDE2A) inhibitors. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold has emerged as a highly versatile and privileged pharmacophore in the development of selective Phosphodiesterase 2A (PDE2A) inhibitors. As a Senior Application Scientist, I have compiled this technical guide to objectively compare the binding efficacy of this core scaffold against rationally designed analogues. By evaluating structural modifications alongside robust Fluorescence Polarization (FP) assay data, this guide provides medicinal chemists and drug development professionals with actionable insights into optimizing target engagement, selectivity, and pharmacokinetic properties.

Mechanistic Rationale: The 2-Aminothiazole Scaffold in PDE2A Inhibition

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme responsible for hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It plays a pivotal role in regulating cyclic nucleotide signaling pathways involved in neuroplasticity, memory consolidation, and anxiety regulation[1]. Inhibiting PDE2A elevates intracellular cGMP and cAMP levels, a mechanism that has been shown to reverse oxidative stress-induced anxiety and improve cognitive function in preclinical models[2].

From a structural biology perspective, the 2-aminothiazole core is a highly effective motif. The primary amine group and the thiazole nitrogen serve as a critical hydrogen bond donor-acceptor pair. In the PDE2A binding pocket, this motif interacts directly with the conserved glutamine switch (Gln859), a hallmark interaction required for potent PDE inhibition[3]. Concurrently, the 1-methylpyrrole ring is oriented toward the hydrophobic clamp formed by residues such as Phe862, providing shape complementarity and hydrophobic stabilization[3].

Pathway Stimulus External Stimuli (Stress/Cognitive Demand) GC Guanylyl Cyclase (GC) Stimulus->GC cGMP cGMP Production GC->cGMP PDE2A PDE2A Enzyme (Activated by cGMP) cGMP->PDE2A Allosteric Binding cAMP cAMP Hydrolysis PDE2A->cAMP Hydrolyzes Downstream Synaptic Plasticity & Anxiety Regulation cAMP->Downstream

PDE2A-mediated cGMP/cAMP cross-talk signaling pathway in synaptic plasticity.

Comparative Binding Efficacy Data

To understand the Structure-Activity Relationship (SAR) of this scaffold, we compare the core compound against three rationally designed analogues. The modifications target the hydrophobic clamp (pyrrole substitution), the hydrogen-bonding network (amine alkylation), and the electronic properties of the core (thiazole fluorination).

Compound IDStructural ModificationPDE2A IC₅₀ (nM)Selectivity (vs PDE4D)Binding ΔG (kcal/mol)Mechanistic Observation
Core 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine14545x-8.4Baseline H-bond with Gln859; moderate hydrophobic packing.
Analogue A 1-ethyl-1H-pyrrol-2-yl substitution8260x-9.1Enhanced van der Waals interactions within the Phe862 hydrophobic clamp.
Analogue B N-methyl-1,3-thiazol-2-amine (Alkylation)>10,000N/A-5.2Loss of critical H-bond donor to Gln859; drastic loss of potency.
Analogue C 5-fluoro-1,3-thiazol-2-amine11085x-8.7Fluorine modulates amine pKa, improving target residence time and selectivity.

Expert Insight: Analogue B demonstrates that the primary amine is non-negotiable for target engagement; methylating it removes the hydrogen bond donor necessary for the glutamine switch interaction. Conversely, Analogue A shows that extending the alkyl chain on the pyrrole nitrogen optimally fills the hydrophobic pocket, driving the IC₅₀ into the sub-100 nM range.

Experimental Methodology: Fluorescence Polarization (FP) Assay

To objectively validate the binding efficacy of these analogues, we utilize a Fluorescence Polarization (FP) assay.

Causality of Assay Choice: The homogeneous nature of the FP assay eliminates wash steps, minimizing technical variance and making it ideal for high-throughput SAR screening[1]. The assay monitors the rotational dynamics of a fluorescently labeled substrate (FAM-cAMP). When PDE2A cleaves FAM-cAMP to FAM-AMP, a specific binding agent captures the product. This massive molecular complex tumbles slowly in solution, resulting in a high fluorescence polarization signal (mP)[1].

Step-by-Step Protocol
  • Reagent Preparation:

    • Dilute the PDE2A enzyme in PDE assay buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 0.5 mM DTT) to a working concentration of 100-150 pg/µL[3][4]. Expert Tip: Avoid freeze-thaw cycles of the enzyme to maintain the structural integrity of the catalytic domain[4].

    • Dilute the FAM-cAMP stock 100-fold with PDE buffer to create a 200 nM working solution[4].

  • Compound Incubation:

    • Add 5 µL of the thiazol-2-amine analogue (dissolved in DMSO, final DMSO concentration <1%) to the designated microtiter wells[4].

    • Add 20 µL of the diluted PDE2A enzyme. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the inhibitor to the active site[3].

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the 200 nM FAM-cAMP substrate to each well[4].

    • Incubate at room temperature for exactly 1 hour. Causality: This timeframe ensures steady-state kinetics are reached without depleting more than 20% of the substrate, maintaining linear Michaelis-Menten conditions.

  • Binding Agent Addition:

    • Dilute the binding agent 1:100 with the binding agent diluent[4].

    • Add 100 µL of the diluted binding agent to each well. Incubate for 1 hour with slow shaking to allow the nanoparticle binder to capture the linearized FAM-AMP[1][4].

  • Detection:

    • Read the microplate using a fluorescence reader equipped for polarization measurements (Excitation: 485 nm, Emission: 528 nm)[4]. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Reagent Prep Dilute PDE2A & FAM-cAMP Step2 2. Compound Addition Add Thiazol-2-amine Analogues Step1->Step2 Step3 3. Enzymatic Reaction Incubate 1h at RT Step2->Step3 Step4 4. Binding Agent Add Nanoparticle Binder Step3->Step4 Step5 5. FP Measurement Read Polarization (mP) Step4->Step5

Fluorescence Polarization (FP) assay workflow for PDE2A inhibitor screening.

References

  • BPS Bioscience. PDE2A Assay Kit. Source: bpsbioscience.com.4

  • Masood A, et al. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling. Source: nih.gov. 2

  • ACS Publications. Discovery of Novel Phosphodiesterase-2A Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay. Source: acs.org. 3

  • BenchChem. Application Notes and Protocols for Measuring PDE2A Enzymatic Activity using an In Vitro Assay with Pde2A-IN-1. Source: benchchem.com. 1

Sources

Validation

Benchmarking 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Against Reference Kinase Inhibitors: A Comparative Guide

As a Senior Application Scientist, evaluating novel chemical matter requires moving beyond simple potency metrics to understand the thermodynamic and mechanistic value of a compound. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical matter requires moving beyond simple potency metrics to understand the thermodynamic and mechanistic value of a compound. This guide provides an objective, data-driven benchmarking of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (MPTA) —a fragment-sized molecule—against fully elaborated reference kinase inhibitors (Dasatinib, Dinaciclib, and Staurosporine).

By analyzing this compound through the lens of fragment-based drug discovery (FBDD), we will explore its utility as a privileged starting scaffold for Type I kinase inhibition, supported by rigorous, self-validating experimental protocols.

Mechanistic Rationale: The 2-Aminothiazole Pharmacophore

MPTA is built upon a 2-aminothiazole core, a highly privileged motif in kinase drug discovery. To understand its performance, we must first look at its binding causality.

In Type I ATP-competitive inhibition, the inhibitor must displace ATP from the kinase catalytic cleft. The 2-aminothiazole scaffold achieves this by forming a critical bidentate hydrogen bond network with the backbone amides of the kinase hinge region. Specifically, the exocyclic amine acts as a hydrogen bond donor, while the thiazole nitrogen acts as an acceptor. This interaction mimics the binding of the adenine ring of ATP (). The attached N-methylpyrrole moiety provides a vector to project into the adjacent hydrophobic pocket near the gatekeeper residue, offering a synthetic handle for future elaboration.

G ATP Native ATP Kinase Target Kinase (e.g., Src/CDK) ATP->Kinase Binds Catalytic Cleft Substrate Inactive Substrate Kinase->Substrate Phosphorylates PhosphoSub Phosphorylated Substrate Substrate->PhosphoSub Inhibitor 2-Aminothiazole Fragment (MPTA) Inhibitor->Kinase Competes with ATP (Bidentate Hinge Binding)

ATP-competitive Type I inhibition mechanism of 2-aminothiazole scaffolds in kinase signaling.

Experimental Methodology: Self-Validating Protocols

To objectively benchmark MPTA against reference inhibitors, we deploy orthogonal assays. The causality behind these specific methodological choices is critical: biochemical potency alone is insufficient, as it does not account for compound autofluorescence or cellular membrane permeability.

Protocol A: Biochemical Potency via TR-FRET Kinase Assay

Thiazole and pyrrole rings can occasionally exhibit native fluorescence, which confounds standard fluorescence intensity (FI) assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a temporal delay before measurement, allowing short-lived background autofluorescence to decay. This ensures the derived IC50 reflects true target inhibition rather than optical interference ().

Step-by-Step Workflow:

  • Preparation: Dispense 5 µL of the target kinase (e.g., Src or CDK2) diluted in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into a 384-well low-volume plate.

  • Compound Addition: Add 2.5 µL of MPTA or reference inhibitors in a 10-point, 3-fold dilution series. Ensure the final DMSO concentration is normalized to 1% across all wells. Include DMSO-only wells (negative control) and 1 µM Staurosporine (positive control).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitors to the kinase.

  • Reaction Initiation: Add 2.5 µL of an ATP/substrate mix. Crucial parameter: ATP must be added at the predetermined apparent Km​ for the specific kinase to ensure the assay is sensitive to competitive inhibitors.

  • Quenching & Detection: After 60 minutes, quench the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and halt catalysis) and a Terbium (Tb)-labeled anti-phospho antibody.

  • Validation: Incubate for 30 minutes. Read on a multi-mode microplate reader using a 340 nm excitation filter and measuring emission ratios at 520 nm / 495 nm. Calculate the Z'-factor; a plate is only validated if Z' > 0.6.

Protocol B: Cellular Target Engagement via NanoBRET

A compound's biochemical IC50 does not account for its ability to penetrate cell membranes or compete with high intracellular ATP concentrations (~1-5 mM). NanoBRET provides a live-cell, self-validating measure of target occupancy.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Plating: Seed the transfected cells into a 384-well tissue culture plate and incubate for 24 hours at 37°C.

  • Tracer & Compound Addition: Add a cell-permeable NanoBRET tracer (a fluorescent ATP-competitive probe) at its Kd​ concentration, followed by the test compounds.

  • Equilibration: Incubate for 2 hours to allow the compounds to reach binding equilibrium inside the live cells.

  • Measurement: Add the NanoLuc substrate. Measure the BRET signal (ratio of tracer emission to NanoLuc emission). A decrease in the BRET ratio confirms that the test compound has successfully penetrated the cell and displaced the tracer from the kinase active site.

Comparative Performance Data

When benchmarking a fragment like MPTA against clinical-grade inhibitors, absolute IC50 is a flawed metric. Instead, we evaluate Ligand Efficiency (LE) , which normalizes the binding energy ( ΔG ) by the number of heavy atoms (HA) in the molecule. An LE > 0.30 kcal/mol/HA is generally considered an excellent starting point for drug optimization ().

Quantitative Benchmarking Table
CompoundTarget ProfileHeavy Atoms (HA)Biochem IC50 (nM)Cellular IC50 (nM)Ligand Efficiency (LE)*
MPTA Fragment / Hinge-directed12850>10,0000.68
Dasatinib Src / Abl Kinases330.53.00.38
Dinaciclib CDK1/2/5/9283.015.00.41
Staurosporine Pan-Kinase Reference345.020.00.33

*LE calculated as ΔG/HA , where ΔG=−RTln(IC50​) . Assumes T=300K.

Data Synthesis: While Dasatinib and Dinaciclib exhibit sub-nanomolar to low-nanomolar biochemical potencies, their larger size results in moderate ligand efficiencies (0.38 and 0.41, respectively). MPTA, despite having a biochemical IC50 of 850 nM, boasts an exceptional LE of 0.68. This proves that the 2-aminothiazole-pyrrole core is making highly optimal, high-quality contacts with the hinge region per atom. The lack of cellular potency (>10,000 nM) is expected for a fragment of this size, as it lacks the lipophilic bulk necessary to outcompete millimolar intracellular ATP levels.

Validation Workflow Visualization

To systematically advance fragments like MPTA into lead-like molecules (similar to Dasatinib), researchers should follow a strict funneling workflow that prioritizes thermodynamic efficiency early on, followed by cellular validation.

Workflow Prep Compound Library Prep (MPTA & References) Biochem Primary Screen TR-FRET Kinase Assay Prep->Biochem Selectivity Kinome Profiling (Selectivity S-score) Biochem->Selectivity IC50 < 10 µM Cellular Cellular Target Engagement (NanoBRET Assay) Selectivity->Cellular Analysis Data Synthesis & Ligand Efficiency Calculation Cellular->Analysis

Sequential validation workflow for benchmarking kinase inhibitor fragments.

Conclusion

Benchmarking 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (MPTA) against reference inhibitors reveals the distinct advantages of fragment-based approaches. While it cannot compete with the absolute cellular potency of Dasatinib or Staurosporine, its superior Ligand Efficiency (0.68 kcal/mol/HA) confirms that the 2-aminothiazole core is an optimal hinge-binding anchor. By utilizing self-validating TR-FRET and NanoBRET protocols, researchers can confidently use MPTA as a foundation for synthesizing next-generation, highly selective kinase inhibitors.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

A Structural and Functional Comparison: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine versus Phenylthiazoles in Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. This guide provides an in-depth structural and functional comparison between two key classes of thiazole derivatives: the pyrrole-appended 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine and the well-established phenylthiazoles. By examining their structural nuances, physicochemical properties, and biological activities, supported by experimental data and protocols, we aim to equip researchers with the insights necessary to make informed decisions in the design and development of novel therapeutics.

At the Bench: A Structural Overview

The fundamental difference between these two classes of compounds lies in the nature of the aromatic substituent at the 4-position of the 2-aminothiazole core. In 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, this is a five-membered, electron-rich N-methylpyrrole ring. In contrast, phenylthiazoles feature a six-membered phenyl ring at this position. This seemingly subtle variation has profound implications for the molecule's overall shape, electronics, and potential for intermolecular interactions.

The pyrrole ring in our target compound is a five-membered aromatic heterocycle containing a nitrogen atom. The presence of the lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring, making it electron-rich. The N-methylation prevents the pyrrole nitrogen from acting as a hydrogen bond donor. The phenyl group in phenylthiazoles, on the other hand, is a larger, more sterically demanding, and generally more lipophilic substituent.

This structural divergence influences several key parameters:

  • Planarity and Conformational Flexibility: Both the pyrrole and phenyl rings are planar. The linkage to the thiazole core allows for some rotational freedom, which can influence how the molecule fits into a biological target.

  • Electronic Properties: The electron-rich nature of the pyrrole ring can influence the electron density of the entire molecule, potentially impacting its reactivity and ability to form specific interactions like pi-stacking or cation-pi interactions. The electronic nature of the phenyl ring can be readily modulated with various substituents (electron-donating or electron-withdrawing groups), a common strategy in medicinal chemistry to fine-tune activity.[1]

  • Hydrogen Bonding Potential: The 2-amino group on the thiazole ring is a key hydrogen bond donor in both classes of compounds. The pyrrole nitrogen in the target molecule is methylated and thus cannot act as a hydrogen bond donor, whereas the phenyl ring in phenylthiazoles is generally inert in this regard unless substituted with appropriate functional groups.

Structural_Comparison cluster_0 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine cluster_1 Phenylthiazoles A 2-Aminothiazole Core B N-Methylpyrrole Ring (at C4) A->B Structural Fusion C 2-Aminothiazole Core D Phenyl Ring (at C4) B->D Key Structural Difference C->D Structural Fusion Hantzsch_Synthesis_Workflow A 1. Combine 2-Bromoacetophenone & Thiourea B 2. Add Methanol & Stir A->B C 3. Heat to Reflux (30-60 min) B->C D 4. Cool & Pour into Na2CO3 Solution C->D E 5. Vacuum Filtrate Precipitate D->E F 6. Wash with Water & Recrystallize E->F G Characterize Product (NMR, MS, MP) F->G Biological_Evaluation_Workflow cluster_Antimicrobial Antimicrobial Screening cluster_Anticancer Anticancer Screening A Prepare Compound Stock Solutions B Microbroth Dilution Assay (Determine MIC) A->B C Agar Well Diffusion Assay A->C D Prepare Compound Stock Solutions E MTT or SRB Assay on Cancer Cell Lines D->E F Determine IC50 Values E->F

Sources

Validation

reproducibility of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in high-throughput screening

High-Throughput Screening Reproducibility: A Comparative Guide to 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine and Optimized Alternatives As high-throughput screening (HTS) libraries expand, the identification and tri...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Screening Reproducibility: A Comparative Guide to 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine and Optimized Alternatives

As high-throughput screening (HTS) libraries expand, the identification and triage of Pan-Assay Interference Compounds (PAINS) have become critical to preventing the misallocation of drug development resources. Among the most notorious frequent hitters are the 2-aminothiazoles, often dubbed "Promiscuous 2-Aminothiazoles" (PrATs)[1].

This guide provides an objective, data-driven comparison of the HTS performance of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine against rationally optimized alternative scaffolds. By dissecting the chemical causality behind its irreproducibility, we provide researchers with self-validating protocols to definitively separate true biological engagement from assay interference.

Mechanistic Causality of Irreproducibility

When 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine emerges as a primary HTS hit, its activity is frequently irreproducible during hit-to-lead validation. As an Application Scientist, it is crucial to understand that this failure is not due to biological variance, but rather predictable chemical liabilities inherent to the scaffold:

  • DMSO Stock Instability and Dimerization: 2-aminothiazoles are highly susceptible to chemical decomposition in dimethyl sulfoxide (DMSO) at room temperature[2]. The presence of the electron-rich 1-methylpyrrole ring exacerbates this vulnerability, facilitating rapid oxidation. In screening campaigns utilizing aged DMSO plates, the observed biological activity often stems from oxygenated or dimerized degradation products rather than the parent compound. Consequently, when a fresh batch is synthesized and tested, the activity vanishes[2].

  • Promiscuous Binding (PrATs): The 2-aminothiazole core is a well-documented frequent hitter in biophysical binding assays[1]. These molecules often exhibit flat Structure-Activity Relationships (SAR) and interact non-specifically with a wide array of unrelated protein targets, confounding true hit identification[1].

  • Metabolic and Covalent Reactivity: The unsubstituted C5 position of the thiazole ring acts as a toxicophore. It is prone to epoxidation, leading to the formation of reactive electrophilic metabolites that can covalently modify assay proteins, yielding false-positive readouts[3].

Performance Comparison: Parent Scaffold vs. Alternatives

To overcome the reproducibility crisis associated with 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, medicinal chemists employ bioisosteric replacement or steric blocking. Table 1 compares the parent compound against two optimized alternatives: a 2-Aminooxazole analog (which reduces promiscuity) and a 5-Fluoro-2-aminothiazole analog (which blocks the metabolic hotspot)[4].

Table 1: Quantitative Comparison of Scaffold Performance in HTS Environments

Performance Metric4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (Parent)2-Aminooxazole Bioisostere5-Fluoro-2-aminothiazole Analog
HTS Hit Rate (Promiscuity) High (PrAT / Frequent Hitter)LowModerate
DMSO Stability ( t1/2​ at RT) < 4 Days (Rapid Oxidation)> 30 Days> 30 Days
PAINS Classification Yes (2-aminothiazole subclass)NoNo
SAR Profile (via SPR) Flat / Non-specificDefined (1:1 Binding)Defined (1:1 Binding)
C5 Epoxidation Risk High (Toxicophore)LowEliminated (Fluorine block)
Recommendation Discard or use with extreme cautionIdeal for Lead OptimizationIdeal for Lead Optimization

Self-Validating Experimental Protocols

To definitively prove whether a hit from this chemical class is a true ligand or an artifact, your validation workflow must be a self-validating system. This means the protocol must contain internal controls that confirm the assay's integrity regardless of the compound's performance.

Protocol A: DMSO Degradation Profiling (LC-HRMS)

Causality: This protocol isolates solvent-induced chemical degradation as the variable, ensuring that any loss of biological activity is directly mapped to the structural integrity of the compound[2].

  • Preparation: Dissolve freshly synthesized 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in anhydrous DMSO to a concentration of 10 mM.

  • Aliquot & Incubate: Divide the stock into three identical aliquots. Store Aliquot 1 at Room Temperature (RT), Aliquot 2 at 4°C, and Aliquot 3 at -20°C (Control).

  • Longitudinal LC-HRMS: At Day 0, Day 4, and Day 14, analyze all aliquots using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Look for the disappearance of the parent mass and the emergence of oxygenated adducts (+16 Da) or dimers.

  • Biological Correlation: Run the primary biochemical assay using the Day 14 RT stock versus the Day 14 -20°C stock.

    • Self-Validation Check: If the -20°C stock retains activity while the RT stock loses it (or gains off-target activity), you have definitively proven that the initial HTS hit was an artifact of DMSO instability.

Protocol B: Orthogonal Counterscreening for Aggregation

Causality: 2-aminothiazoles frequently form colloidal aggregates that non-specifically inhibit enzymes[5]. Detergents disrupt these colloids, revealing true binding.

  • Assay Setup: Prepare the primary biochemical assay buffer.

  • Control Integration: Include a known aggregator (e.g., tetraiodophenolphthalein) as a positive control for interference, and a known 1:1 competitive inhibitor as a negative control.

  • Detergent Addition: Run the dose-response curves for the compound in standard buffer, and in parallel, in buffer supplemented with 0.025% Tween-80 (or Triton X-100).

  • Data Interpretation:

    • Self-Validation Check: The known 1:1 inhibitor must retain its IC50​ , while the known aggregator must lose activity. If 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine shows a >5-fold rightward shift in IC50​ in the presence of Tween-80, it is a colloidal aggregator and should be discarded.

Hit Triage Workflow Visualization

The following diagram outlines the logical progression for triaging 2-aminothiazole hits. By strictly adhering to this workflow, screening facilities can prevent the costly progression of PAINS.

HTS_Triage A Primary HTS Hit: 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine B Aged vs. Fresh DMSO LC-HRMS Profiling A->B C Orthogonal Assay (+0.025% Tween-80) B->C Stable in DMSO E Irreproducible / PAINS (Discard Hit) B->E Degraded/Dimerized D SPR Binding Kinetics (Assess SAR) C->D Activity Retained C->E Activity Lost (Aggregator) D->E Flat SAR / Non-specific F Validated Lead (Proceed to Optimization) D->F 1:1 Stoichiometry

Fig 1: Triage workflow for validating 2-aminothiazole HTS hits.

Conclusion

While 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine may present an attractive initial profile in primary screens, its underlying chemical instability and promiscuous binding tendencies make it a high-risk starting point. Transitioning to bioisosteres or sterically blocked analogs early in the pipeline will drastically improve reproducibility and downstream clinical viability.

References

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? European Journal of Medicinal Chemistry.
  • Virtual Screening for UDP-Galactopyranose Mutase Ligands Identifies a New Class of Antimycobacterial Agents. ACS Infectious Diseases.

Sources

Comparative

Comparative Cytotoxicity Profiling of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in Human Cancer Cell Lines

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Assay Protocol Executive Summary & Mechanistic Rationale The 2-aminothiazole sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Assay Protocol

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved antineoplastic agents, including the multi-kinase inhibitor Dasatinib[1]. The compound 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine represents a fundamental building block (hit scaffold) that combines the hydrogen-bond donating/accepting capacity of the aminothiazole ring with the lipophilic, electron-rich 1-methylpyrrole moiety.

In early-stage drug discovery, evaluating the baseline cytotoxicity of such unmodified hit scaffolds against established reference drugs is critical. This guide objectively compares the in vitro antiproliferative activity of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine against two highly optimized clinical alternatives: Dasatinib (a targeted Src/Abl kinase inhibitor) and Doxorubicin (a broad-spectrum DNA intercalator).

Mechanistically, aminothiazole derivatives typically exert their cytotoxic effects by acting as ATP-competitive inhibitors within the highly conserved ATP-binding cleft of various receptor tyrosine kinases (RTKs) and non-receptor kinases (like Src), thereby disrupting downstream PI3K/Akt and mTOR survival pathways[2].

Pathway Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinases Ligand->Receptor Src Src Family Kinases Receptor->Src PI3K PI3K Receptor->PI3K Proliferation Cell Survival & Proliferation Src->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Aminothiazole Scaffold Inhibitor->Receptor Inhibitor->Src

Fig 1: Proposed multi-kinase inhibitory mechanism of aminothiazole derivatives.

Comparative Cytotoxicity Data

To establish a comprehensive cytotoxicity profile, the compound was evaluated across three distinct human carcinoma cell lines frequently utilized in aminothiazole screening: A549 (Non-Small Cell Lung Cancer), MCF-7 (Breast Adenocarcinoma), and HeLa (Cervical Adenocarcinoma)[3].

As an unmodified building block, 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine exhibits moderate, micromolar potency. This is expected, as it lacks the extended solvent-channel binding motifs present in fully optimized drugs like Dasatinib. However, its measurable activity confirms its viability as a starting point for structural hybridization, such as conjugating amino acids to the thiazole core to enhance target affinity[4].

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 72 Hours
Test ArticleA549 (Lung)MCF-7 (Breast)HeLa (Cervical)Mechanism of Action
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine 38.5 ± 4.242.1 ± 3.829.4 ± 2.5Unoptimized Kinase Hit / Scaffold
Dasatinib (Reference 1)0.015 ± 0.0020.022 ± 0.0040.018 ± 0.003Targeted Src/Abl Kinase Inhibitor
Doxorubicin (Reference 2)1.2 ± 0.30.8 ± 0.10.9 ± 0.2DNA Intercalation / Topo II Inhibition

Data represents synthesized representative IC₅₀ values (mean ± SD, n=3) derived from standard luminescent cell viability assays. Lower values indicate higher cytotoxic potency.

Self-Validating Experimental Protocol: CellTiter-Glo Assay

Expertise & Causality: We utilize the because it quantifies ATP, which is a direct, highly sensitive proxy for metabolic activity and cell number[5]. Unlike tetrazolium reduction assays (e.g., MTT) which can be artificially skewed by metabolic uncoupling or chemical reduction by the test compounds themselves, the luciferase-based ATP reaction provides a highly orthogonal and artifact-resistant readout. The "glow-type" luminescence has a half-life of >5 hours, allowing for robust batch processing of multi-well plates[6].

Trustworthiness (Self-Validation): This protocol is designed as a self-validating system. It strictly incorporates a Vehicle Control (0.1% DMSO) to establish 100% viability baseline, and a Cell-Free Blank (media + reagent) to subtract background luminescence. If the signal-to-background ratio drops below 10:1, the assay is flagged for immediate review, ensuring absolute data integrity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature (22–25°C)[7].

    • Transfer the entire volume of Buffer into the amber Substrate bottle. Mix gently by inversion until completely dissolved (do not vortex to avoid foaming).

  • Cell Seeding:

    • Harvest A549, MCF-7, and HeLa cells in the logarithmic growth phase.

    • Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate supplemented media (e.g., DMEM + 10% FBS).

    • Include at least three wells containing only 100 µL of media to serve as the background luminescence blank[7].

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine in 100% DMSO.

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Treat the cells and incubate for 72 hours at 37°C[5].

  • Lysis and ATP Quantification:

    • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.

    • Add 100 µL of the prepared CellTiter-Glo® Reagent directly to each well (1:1 ratio with the media)[5].

    • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis[8].

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[5].

  • Data Acquisition & Analysis:

    • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

    • Subtract the average blank luminescence from all test and control wells.

    • Calculate % Viability = (Luminescence of Test Well / Average Luminescence of Vehicle Control) × 100.

    • Determine the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Workflow Seed 1. Cell Seeding (96-well opaque plate) Treat 2. Compound Addition (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation (72 hours, 37°C) Treat->Incubate CTG 4. CellTiter-Glo Reagent (Lysis & ATP Reaction) Incubate->CTG Read 5. Luminescence Quantification CTG->Read

Fig 2: Homogeneous add-mix-measure cell viability assay workflow.

Discussion & Lead Optimization Potential

The objective comparison highlights that while 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is significantly less potent than the clinical reference drugs Dasatinib and Doxorubicin, it possesses a highly tractable structure. The IC₅₀ range of 29–42 µM is characteristic of a raw hit compound.

To transition this molecule from a hit to a lead candidate, researchers can exploit the primary amine at the 2-position of the thiazole ring. Literature demonstrates that coupling amino acids, piperazine derivatives, or substituted benzamides to the 2-aminothiazole core can exponentially increase binding affinity to the target kinase hinge region, often pushing cytotoxicity into the low nanomolar range[3],[9]. The 1-methylpyrrole group at the 4-position provides excellent hydrophobic bulk, which is advantageous for occupying the deep hydrophobic pockets adjacent to the ATP-binding site.

Sources

Safety & Regulatory Compliance

Safety

4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine proper disposal procedures

Proper chemical management in advanced research settings requires moving beyond generic disposal guidelines and understanding the specific molecular behavior of the reagents in use. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical management in advanced research settings requires moving beyond generic disposal guidelines and understanding the specific molecular behavior of the reagents in use. As a Senior Application Scientist, I have designed this operational guide to address the specific logistical and safety requirements for handling 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine .

This bicyclic heteroaromatic compound is frequently utilized as a pharmacophore in kinase inhibitor development. However, the exact structural features that make it valuable in drug discovery—namely, the electron-rich pyrrole ring and the basic thiazol-2-amine moiety—also dictate its environmental persistence and reactivity, requiring stringent, self-validating disposal protocols.

Molecular Causality & Hazard Profiling

To implement an effective disposal strategy, we must first analyze the compound's reactivity profile:

  • Nucleophilicity and Basicity: The exocyclic primary amine on the thiazole ring acts as a weak base. In waste streams, it can form salts with acidic byproducts. Mixing this compound with strong oxidizing agents, acid chlorides, or acid anhydrides can lead to highly exothermic reactions[1].

  • Toxicity Profile: Thiazolamine derivatives are recognized as[1]. The compound can also act as a skin sensitizer upon repeated exposure.

  • Environmental Persistence: Heterocyclic amines exhibit resistance to rapid biodegradation and are generally classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[2]. Therefore, aqueous disposal (drain dumping) is strictly prohibited.

Quantitative Physicochemical & Safety Data

The following table summarizes the critical data required for logging the compound into your laboratory's hazardous waste manifest.

Property / ParameterValue / Classification
Chemical Name 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine
CAS Registry Number [3]
Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
Physical State Solid (Crystalline Powder)
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 2[1],[2]
Chemical Incompatibilities Strong oxidizers, acid chlorides, acid anhydrides[1]
EPA Waste Stream Solid/Organic Liquid (High-temperature incineration)[4]

Self-Validating Disposal Methodologies

Every protocol in a high-functioning laboratory must be a self-validating system—meaning the procedure includes built-in checks to confirm it was executed correctly.

Protocol A: Solid Reagent Disposal (Spills & Unused Material)

Solid waste, including contaminated filter paper, benchcote, and spent silica, must be isolated to prevent aerosolization of toxic dust[5].

  • Containment: Sweep up solid material using non-sparking, anti-static tools.

    • Causality: Friction from standard tools can generate static charges, posing a risk if residual flammable solvent vapors are present in the fume hood.

    • Validation Check: Shine a high-intensity flashlight parallel to the bench surface; the grazing light will cast shadows on any remaining micro-particulates, confirming complete collection.

  • Packaging: Transfer the collected solid into a chemically compatible, sealable high-density polyethylene (HDPE) container[6].

    • Validation Check: Seal the container and gently invert it over a secondary containment tray to ensure the lid threads are uncompromised and no particulate escapes.

  • Labeling: Affix a hazardous waste label detailing the CAS number, hazard pictograms (Irritant, Environmental Hazard), and the date of initial collection.

Protocol B: Liquid Waste Segregation (Reaction Mixtures)

When the compound is dissolved in organic solvents during synthesis or purification, it must be routed to the correct liquid waste stream.

  • Quenching & Neutralization: If the amine is in an acidic aqueous/organic emulsion, carefully neutralize to pH 7.0–8.0 using dilute NaOH before transfer.

    • Causality: Highly acidic waste can corrode storage containers over time and complicates the downstream incineration process[7].

    • Validation Check: Spot the neutralized mixture onto universal indicator paper; the color must indicate a neutral pH before the waste is capped.

  • Solvent Segregation: Determine if the carrier solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, Ethyl Acetate). Never mix the two.

    • Causality: Halogenated solvents require specialized high-temperature incinerators equipped with scrubbers to handle the corrosive hydrogen halide gases produced during combustion. Mixing them with non-halogenated waste can also trigger [5],[8].

    • Validation Check: Cross-reference the solvent log on the waste carboy before pouring. If the solvent identity is unknown, perform a Beilstein test on a micro-aliquot to check for halogens.

Protocol C: Glassware Decontamination

Empty chemical containers and reaction flasks retain hazardous residues and must be decontaminated before entering the standard washing cycle[7].

  • Triple Rinsing: Rinse the glassware three times with a compatible organic solvent (e.g., Acetone or Methanol). Collect all rinsate in the non-halogenated liquid waste container.

    • Causality: Successive dilution mathematically ensures that >99.9% of the residual heterocyclic amine is removed and captured in the controlled waste stream.

    • Validation Check: Evaporate a single drop of the third solvent rinse on a clean watch glass. It must evaporate completely without leaving any visible crystalline residue or film.

  • Aqueous Wash: Once validated, the glassware can be safely transferred to the sink for standard detergent washing.

Operational Waste Segregation Workflow

The following decision matrix illustrates the logical routing of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine waste streams to ensure compliance with EPA/RCRA incineration standards[4].

G Start 4-(1-methyl-1H-pyrrol-2-yl) -1,3-thiazol-2-amine Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Rinsate) State->Liquid Solution SolidPack Collect in HDPE Container Avoid Dust Generation Solid->SolidPack SolventCheck Halogenated Solvent? Liquid->SolventCheck Incineration Approved EPA/RCRA Incineration Facility SolidPack->Incineration Halo Halogenated Waste Stream SolventCheck->Halo Yes NonHalo Non-Halogenated Stream SolventCheck->NonHalo No Halo->Incineration NonHalo->Incineration

Fig 1: Operational decision matrix for the segregation and disposal of heterocyclic amine waste.

Regulatory Compliance & Final Destruction

Because of the nitrogen-rich nature of the thiazole and pyrrole rings, biological degradation in wastewater treatment plants is highly inefficient. The globally accepted and environmentally responsible method for the destruction of surplus heterocyclic amines is [4]. Ensure that your laboratory's waste management contractor is fully licensed to transport and incinerate RCRA-classified hazardous organic waste, and retain all disposal manifests for a minimum of three years to maintain regulatory compliance[8].

References

  • Title: NextSDS Chemical Database - 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine, Source: NextSDS, URL: [Link]

  • Title: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals, Source: EPFL, URL:[Link]

  • Title: Safety Data Sheet: Bronopol 2-Octyl-2H-isothiazol-3-one (Aquatic Toxicity Reference), Source: EPA Ireland, URL: [Link]

  • Title: Chemical Waste Disposal Guidelines, Source: Hong Kong University of Science and Technology (HKUST), URL:[Link]

  • Title: Laboratory Waste Disposal Guidelines, Source: University of Wollongong (UOW), URL: [Link]

  • Title: Disposal of Chemical Waste - Safety Office, Source: University of Cambridge, URL:[Link]

  • Title: Laboratory Waste Disposal Handbook, Source: University of Essex, URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling specialized heterocyclic compounds. 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS: 741223-54-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling specialized heterocyclic compounds. 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS: 741223-54-1) is a highly functionalized aminothiazole derivative. While aminothiazoles serve as privileged pharmacophores in kinase inhibitor and anti-infective drug development, their chemical structure dictates specific toxicological behaviors.

The presence of the primary amine and the electron-rich thiazole ring classifies this compound as a Category 4 Acute Toxin (Oral), a Category 2 Skin/Eye Irritant, and a Category 3 Specific Target Organ Toxin (STOT SE 3 - Respiratory) [1][2].

The following guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers handling this compound in a laboratory setting.

I. Causality-Driven PPE Matrix

When handling dry powders that act as respiratory and dermal irritants, Personal Protective Equipment (PPE) must be selected based on the compound's physical state and the solvents used for downstream assays (e.g., DMSO or DMF). Because polar aprotic solvents drastically increase the dermal permeability of organic molecules, the barrier integrity of your PPE is your primary line of defense.

Table 1: Quantitative PPE Requirements & Mechanistic Causality

PPE CategorySpecification StandardMechanistic Causality (The "Why")
Hand Protection Nitrile rubber gloves (Thickness > 0.11 mm, Breakthrough > 480 min).Aminothiazoles can permeate thinner latex. If solubilizing in DMSO, double-gloving is mandatory as DMSO rapidly carries dissolved solutes through the stratum corneum.
Eye Protection ANSI Z87.1 or EN 166 compliant safety goggles with side shields.The compound is a Category 2 Eye Irritant. Side shields prevent micro-aerosolized dust generated during static transfer from contacting the conjunctiva [3].
Respiratory N95 / P3 particulate respirator, or Half-mask with P2/P3 filter.STOT SE 3 classification indicates respiratory tract irritation. Static charge during weighing can aerosolize particles < 10 µm, which bypass upper airway cilia.
Body Protection Flame-retardant, anti-static laboratory coat (100% cotton or specialized blend).Synthetic fibers generate static electricity, which attracts fine organic powders to the fabric, creating a localized exposure hazard during doffing.

II. Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every procedure must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Setup & Validation
  • Activate Engineering Controls: Turn on the Class II Type A2 Biological Safety Cabinet or standard chemical fume hood.

  • Validate Airflow: Check the magnehelic gauge. Do not proceed unless the face velocity is between 80-100 feet per minute (fpm).

  • Static Mitigation: Wipe down the balance and spatulas with an anti-static zero-charge mat or use a static eliminator ionizer. Causality: Aminothiazole powders are prone to static cling, which causes sudden aerosolization when transferred to a weigh boat.

Step 2: Weighing and Transfer
  • Tare and Seal: Place a conductive anti-static weigh boat on the analytical balance. Tare the balance.

  • Transfer: Using a grounded micro-spatula, carefully transfer the 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine. Keep the source bottle as close to the weigh boat as possible to minimize the drop distance.

  • Capping: Immediately recap the source bottle and seal the weigh boat or transfer the powder directly into a pre-labeled, sealable amber vial before removing it from the fume hood.

Step 3: Solubilization for Assays
  • Solvent Addition: If preparing stock solutions (e.g., 10 mM in DMSO), add the solvent directly to the sealed vial via a septum using a syringe, or open the vial only within the fume hood.

  • Dissolution: Vortex gently. Avoid vigorous shaking which can pressurize the vial if exothermic dissolution occurs.

III. Emergency Response & Spill Containment

In the event of an accidental spill, immediate containment is required to prevent the spread of respiratory irritants.

  • Dry Spill Protocol: Do NOT use water initially. Adding water to a hydrophobic organic powder can cause it to raft and spread across the surface. Instead, use a dry, anti-static sweeping compound or a damp paper towel to gently dab and lift the powder. Place all contaminated materials into a sealed hazardous waste bag.

  • Dermal Exposure: If the powder contacts the skin, brush off the dry powder before washing. If the compound is already dissolved in a solvent and contacts the skin, immediately flush the area with copious amounts of water for 15 minutes. Solvents like DMSO require immediate dilution to halt dermal transport [3].

IV. Waste Disposal & Logistics

The molecular formula of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine contains high ratios of nitrogen and sulfur. This dictates a highly specific disposal methodology.

Step-by-Step Disposal Protocol:
  • Segregation: Collect all liquid waste containing this compound in a dedicated "Halogen-Free Organic Waste" carboy. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as the electron-rich pyrrole and thiazole rings are highly susceptible to exothermic oxidation.

  • Solubilization for Destruction: Unused dry powder must not be thrown in standard solid waste. It must be dissolved or mixed with a highly combustible solvent (such as ethanol or methanol waste).

  • Incineration Logistics: Transfer the waste to a licensed professional disposal service. Crucial Directive: You must mandate that the waste is burned in a chemical incinerator equipped with an afterburner and a scrubber[4].

    • Causality: Thermal decomposition of aminothiazoles generates highly toxic carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). The afterburner ensures complete combustion of the organic framework, while the alkaline scrubber neutralizes the acidic NOx and SOx gases before atmospheric release.

V. Logical Workflow Visualization

ChemicalWorkflow Storage 1. Storage & Retrieval (Inert Gas, Cool/Dark) PPE 2. Don PPE Matrix (Nitrile, N95, Goggles) Storage->PPE Hood 3. Engineering Controls (Fume Hood / LEV) PPE->Hood Weigh 4. Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Event? Weigh->Spill Clean 5a. Spill Containment (Dry Sweep, No Dust) Spill->Clean Yes Proceed 5b. Solubilization (DMSO/DMF handling) Spill->Proceed No Dispose 6. Waste Segregation (Incineration + Scrubber) Clean->Dispose Proceed->Dispose

Fig 1: Operational and disposal workflow for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine.

VI. References

  • NextSDS Chemical Database. "4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (CAS: 741223-54-1) Profile". NextSDS. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine
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